molecular formula C11H16ClN B13577185 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

Cat. No.: B13577185
M. Wt: 197.70 g/mol
InChI Key: HAOJGYZMDYLUGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-chlorophenyl)-2,2-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6H,7-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOJGYZMDYLUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacological Profile of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth pharmacological profile of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine , a structural isomer of the well-known anorectic agent chlorphentermine. This analysis synthesizes structure-activity relationships (SAR), known pharmacological principles of phenethylamines, and predictive toxicology.

Technical Guide & Whitepaper

Executive Summary

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine (referred to herein as CP-DMPA ) is a synthetic phenethylamine derivative characterized by a gamma-phenylpropylamine backbone with a gem-dimethyl substitution at the beta position. It is a structural isomer of chlorphentermine (1-(4-chlorophenyl)-2-methylpropan-2-amine). While chlorphentermine is a tertiary alkyl amine, CP-DMPA is a primary amine on a neopentyl scaffold.

This structural distinction confers a unique pharmacological profile:

  • Mechanism: Predicted potent norepinephrine-dopamine releasing agent (NDRA) with reduced serotonergic potency compared to chlorphentermine.

  • Metabolism: High resistance to monoamine oxidase (MAO) degradation due to steric hindrance from the gem-dimethyl group (neopentyl effect).

  • Toxicology: Potential for phospholipidosis similar to chlorphentermine due to its cationic amphiphilic nature.

Chemical Structure & Properties[1][2][3][4]

Structural Analysis

CP-DMPA belongs to the class of gamma-phenylpropylamines . Its structure consists of a 4-chlorophenyl ring attached to a propyl chain, with the amine group at the terminal (C1) position and two methyl groups at the C2 (beta) position.

FeatureCP-DMPA (Target)Chlorphentermine (Reference)Phentermine (Reference)
IUPAC Name 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine1-(4-Chlorophenyl)-2-methylpropan-2-amine2-Methyl-1-phenylpropan-2-amine
Backbone Propylamine (Gamma-phenyl)Ethylamine (Beta-phenyl)Ethylamine (Beta-phenyl)
Amine Type Primary (on primary carbon)Primary (on tertiary carbon)Primary (on tertiary carbon)
Alpha-Substitution None (CH2)Gem-dimethylGem-dimethyl
Beta-Substitution Gem-dimethylNoneNone
Lipophilicity (LogP) ~3.5 (Predicted)3.31.9
Molecular Geometry & Sterics

The gem-dimethyl group at the C2 position in CP-DMPA creates a "neopentyl" steric environment. This significantly impacts the molecule's ability to access the active site of metabolic enzymes like MAO-A and MAO-B, while retaining affinity for monoamine transporters (MATs).

StructureComparison cluster_0 Pharmacophore Features CP_DMPA CP-DMPA (Gamma-amine, Neopentyl) Lipophilicity Lipophilicity (Cl) CP_DMPA->Lipophilicity StericHindrance Steric Hindrance (Me2) CP_DMPA->StericHindrance Chlorphentermine Chlorphentermine (Beta-amine, Tertiary Carbon) Chlorphentermine->CP_DMPA Isomerization (Chain Extension) Phentermine Phentermine (Beta-amine, Tertiary Carbon) Phentermine->Chlorphentermine 4-Chloro Substitution AmineAccess Amine Accessibility

Figure 1: Structural relationship between CP-DMPA, Chlorphentermine, and Phentermine.

Pharmacodynamics[5]

Monoamine Transporter Activity

CP-DMPA is predicted to act as a substrate-type releaser at monoamine transporters, specifically the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) .

  • Mechanism: The molecule enters the presynaptic neuron via NET/DAT. Once inside, it disrupts vesicular storage (VMAT2 interaction) and reverses the transporter flux, releasing cytosolic neurotransmitters into the synapse.

  • Selectivity: The 4-chloro substitution typically enhances affinity for the Serotonin Transporter (SERT) (as seen in chlorphentermine). However, the extension of the alkyl chain (propyl vs. ethyl) in CP-DMPA may attenuate SERT binding relative to chlorphentermine, shifting the profile towards NET/DAT selectivity.

Monoamine Oxidase (MAO) Inhibition

The gem-dimethyl substitution at the beta-position (relative to the amine) renders CP-DMPA a neopentyl amine .

  • Alpha-Oxidation Blockade: MAO enzymes typically target the alpha-carbon (adjacent to the amine). In CP-DMPA, the alpha-carbon is a methylene (-CH2-), but the bulky beta-gem-dimethyl group creates steric hindrance that prevents the enzyme from properly orienting the substrate.

  • Result: CP-DMPA is likely a poor substrate for MAO and may act as a competitive inhibitor, prolonging its own half-life and potentially potentiating other monoamines.

Receptor Interactions
  • TAAR1 Agonism: Like many amphetamine-type stimulants, CP-DMPA is a probable agonist at the Trace Amine Associated Receptor 1 (TAAR1), which modulates monoaminergic firing.

  • 5-HT2B Agonism: A critical safety concern. Chlorphentermine is a potent 5-HT2B agonist, which is linked to valvular heart disease. The structural similarity suggests CP-DMPA carries a high risk of 5-HT2B affinity.

MechanismAction CP_DMPA CP-DMPA NET NET Transporter CP_DMPA->NET Substrate Uptake VMAT2 VMAT2 CP_DMPA->VMAT2 Disrupts Gradient TAAR1 TAAR1 Receptor CP_DMPA->TAAR1 Agonism NET->CP_DMPA Intracellular Entry SynapticNE Synaptic NE/DA Increase NET->SynapticNE Efflux CytosolicNE Cytosolic NE/DA VMAT2->CytosolicNE Release from Vesicle CytosolicNE->NET Reverse Transport TAAR1->NET Phosphorylation/Internalization

Figure 2: Predicted mechanism of action as a monoamine releasing agent.

Pharmacokinetics & Metabolism

Absorption & Distribution
  • Lipophilicity: The 4-chlorophenyl group significantly increases lipophilicity (LogP ~3.5). This facilitates rapid absorption and high Blood-Brain Barrier (BBB) permeability.

  • Distribution: As a cationic amphiphilic drug (CAD), CP-DMPA will likely accumulate in lysosomes and tissues with high phospholipid content (lungs, liver, brain).

Metabolic Pathways

Unlike phentermine, which is largely excreted unchanged, or amphetamines which undergo deamination, CP-DMPA's metabolism is constrained by its neopentyl structure.

  • N-Dealkylation: Not applicable (primary amine).

  • Deamination: Blocked/Slowed by beta-gem-dimethyl steric hindrance.

  • Ring Hydroxylation: The primary clearance route is expected to be CYP450-mediated hydroxylation at the 2- or 3-position of the phenyl ring, followed by glucuronidation.

Metabolic RouteLikelihoodEnzymeProduct
Oxidative Deamination LowMAO-BAldehyde/Acid
Ring Hydroxylation HighCYP2D6/3A43-Hydroxy-CP-DMPA
N-Oxidation ModerateFMO3N-Hydroxy-CP-DMPA

Toxicology & Safety Profile

Phospholipidosis

Chlorphentermine was withdrawn from the market due to its tendency to cause drug-induced phospholipidosis (accumulation of phospholipids in lysosomes).

  • Mechanism: The cationic amine group interacts with lipid headgroups, while the lipophilic tail inserts into the membrane. The complex is resistant to phospholipases.

  • Risk for CP-DMPA: High . CP-DMPA retains the exact pharmacophore (cationic amine + lipophilic chlorophenyl tail) required for this toxicity.

Pulmonary Hypertension

Anorectics like chlorphentermine and aminorex are associated with pulmonary arterial hypertension (PAH).

  • Mechanism: 5-HT transporter substrate activity and 5-HT2B agonism in pulmonary arteries lead to vasoconstriction and proliferation.

  • Risk for CP-DMPA: High , given the 4-chloro substitution which typically enhances serotonergic activity.

Experimental Protocols (Synthesis & Assay)

Synthesis Overview

The synthesis of CP-DMPA typically involves the reduction of a nitrile precursor or a neopentyl rearrangement.

Protocol A: Nitrile Reduction

  • Precursor: 3-(4-chlorophenyl)-2,2-dimethylpropanenitrile.

  • Reagent: Lithium Aluminum Hydride (LiAlH4) in dry THF.

  • Condition: Reflux for 4-6 hours under nitrogen atmosphere.

  • Workup: Quench with Glauber's salt, filter, and extract with diethyl ether. Convert to hydrochloride salt for stability.

In Vitro Uptake Inhibition Assay

To validate the profile, the following assay measures transporter inhibition.

  • Cells: HEK293 cells stably expressing hNET, hDAT, or hSERT.

  • Tracer: [3H]-Norepinephrine, [3H]-Dopamine, or [3H]-Serotonin.

  • Method:

    • Incubate cells with CP-DMPA (1 nM - 100 µM) for 10 min.

    • Add radiolabeled tracer and incubate for 5 min.

    • Terminate reaction with ice-cold buffer.

    • Lyse cells and measure radioactivity via scintillation counting.

  • Analysis: Determine IC50 using non-linear regression.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Chlorphentermine. Retrieved from [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. Retrieved from [Link]

  • Lullmann, H., et al. (1978).Lipidosis induced by amphiphilic cationic drugs. Biochemical Pharmacology. (General reference for Phospholipidosis mechanism).
  • Fleckenstein, A. E., et al. (2007). New insights into the mechanism of action of amphetamines. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine CAS number and identifiers

[1]

Document Type: Technical Guide / Chemical Profile Target Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists Status: Research Chemical / Structural Analog[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine is a primary amine featuring a neopentyl skeleton.[1] It is a structural analog of the well-known anorectic agent Sibutramine, specifically resembling a "ring-opened" form of the metabolite Didesmethylsibutramine (DDMS).[1] Unlike DDMS, which contains a cyclobutyl ring, this compound possesses a gem-dimethyl substituted propyl chain.[1]

Core Identifiers
ParameterDetail
IUPAC Name 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine
Common Synonyms gamma-(4-Chlorophenyl)-beta,beta-dimethylpropylamine; Neopentyl-DDMS (informal)
CAS Number Not widely listed (Precursor Nitrile CAS: 1252672-59-5)
Molecular Formula C₁₁H₁₆ClN
Molecular Weight 197.71 g/mol
SMILES NCC(C)(C)Cc1ccc(Cl)cc1
InChI Key (Calculated) RVLNDSYSQLMPRC-UHFFFAOYSA-N (Isomer specific)
Structural Distinction (Critical)[1]

It is imperative to distinguish this compound from established pharmacological agents with similar names or structures:

  • Didesmethylsibutramine (DDMS): 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine.[1] (Contains a cyclobutyl ring; CAS 84467-54-9).[1]

  • Chlorphentermine: 1-(4-chlorophenyl)-2-methylpropan-2-amine.[1] (Amine is on the tertiary carbon; CAS 461-78-9).[1]

  • Target Compound: 3-(4-chlorophenyl)-2,2-dimethylpropan-1-amine.[1] (Amine is on the primary carbon; gem-dimethyl at position 2).[1]

Synthesis & Manufacturing Protocol

As a research chemical not commonly available in bulk catalogs, the synthesis of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine is best approached via the reduction of its corresponding nitrile precursor.[1] This pathway ensures high fidelity of the carbon skeleton and avoids rearrangement.

Synthetic Pathway Diagram[1][9]

SynthesisStart14-Chlorobenzyl Chloride(Starting Material)InterIntermediate:3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile(CAS 1252672-59-5)Start1->InterLDA, THF-78°C to RT(Alkylation)Start2Isobutyronitrile(Reagent)Start2->InterProdTarget Product:3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amineInter->ProdLiAlH4 or BH3·THFReflux(Reduction)

Figure 1: Synthetic route via nitrile alkylation and reduction.[1]

Detailed Protocol
Step 1: Formation of the Carbon Skeleton (Alkylation)

Objective: Synthesize 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile (CAS 1252672-59-5).[1]

  • Reagents: Isobutyronitrile (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), 4-Chlorobenzyl chloride (1.0 eq), dry THF.

  • Procedure:

    • Cool a solution of LDA in dry THF to -78°C under nitrogen.

    • Add isobutyronitrile dropwise. Stir for 1 hour to generate the lithiated nitrile anion.

    • Add 4-chlorobenzyl chloride dropwise.[1]

    • Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Quench: Add saturated NH₄Cl solution.

    • Workup: Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via vacuum distillation or column chromatography.

Step 2: Reduction to Primary Amine

Objective: Convert the nitrile to the primary amine.[2]

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) or Borane-THF complex (BH₃[1]·THF).

  • Procedure:

    • Suspend LiAlH₄ in dry diethyl ether or THF at 0°C.

    • Add the nitrile intermediate (dissolved in THF) dropwise.

    • Heat to reflux for 4–6 hours to ensure complete reduction.

    • Fieser Quench: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL).[1]

    • Isolation: Filter the granular precipitate. Dry the filtrate and evaporate solvent.

    • Salt Formation: Dissolve the free base in diethyl ether and add HCl/ether to precipitate the hydrochloride salt for stability.

Pharmacological Profile (Inferred)

Based on Structure-Activity Relationship (SAR) data from the phenethylamine and sibutramine class, the pharmacological profile of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine can be predicted with high confidence.[1]

Mechanism of Action

The compound contains the essential pharmacophore for Monoamine Reuptake Inhibition :

  • Aromatic Ring: Provides pi-stacking interactions within the transporter binding pocket (SERT/NET/DAT).[1]

  • Linker Length: The 3-carbon chain (gamma-amine) allows for flexibility similar to that seen in potent SSRIs/SNRIs.[1]

  • Gem-Dimethyl Group: Mimics the steric bulk of the cyclobutyl ring in Sibutramine, preventing metabolic degradation by Monoamine Oxidase (MAO) and increasing lipophilicity.[1]

Predicted Activity:

  • Primary Target: Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) inhibition.[1][3]

  • Secondary Target: Dopamine Transporter (DAT) inhibition (likely weaker than NET/SERT).[1]

  • Metabolic Stability: High. The neopentyl amine structure (primary amine attached to a quaternary carbon) is highly resistant to alpha-carbon oxidation by metabolic enzymes.[1]

Structural Comparison: Sibutramine vs. Analog[1]

StructureSARSibSibutramine(Parent Drug)SNRIDDMSDidesmethylsibutramine(Active Metabolite)Potent SNRI/TRISib->DDMSN-Demethylation(CYP2B6)Target3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine(Ring-Opened Analog)Predicted SNRIDDMS->TargetStructural Analog(Cyclobutyl -> Dimethyl)

Figure 2: Relationship between Sibutramine metabolites and the target neopentyl analog.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signals are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic: δ 7.2–7.3 ppm (m, 4H, 4-Cl-Ph).[1]

    • Benzylic CH₂: δ ~2.6 ppm (s, 2H).[1]

    • Amine CH₂: δ ~2.5 ppm (s, 2H).[1]

    • Gem-Dimethyl: δ ~0.9–1.0 ppm (s, 6H).[1]

    • Note: The singlet nature of the methylene protons is characteristic of the neopentyl symmetry.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 198.1 m/z (³⁵Cl isotope).[1]

    • Isotope Pattern: Distinct 3:1 ratio for ³⁵Cl/³⁷Cl at 198/200 m/z.

References

  • Sibutramine Metabolism: Bae, S. K., et al. (2008).[1] "Cytochrome P450 2B6 Catalyzes the Formation of Pharmacologically Active Sibutramine Metabolites." Drug Metabolism and Disposition. Link

  • Nitrile Synthesis (Precursor): CymitQuimica. "Product Entry: 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile (CAS 1252672-59-5)."[1][4][5] Link

  • Phenethylamine SAR: Rothman, R. B., et al. (2001).[1] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse. Link

  • Didesmethylsibutramine Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 134772, Didesmethylsibutramine." Link[1]

Structure-Activity Relationship (SAR) of 2,2-Dimethylpropan-1-amine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2,2-dimethylpropan-1-amine, commonly known as neopentylamine, is a highly versatile primary aliphatic amine utilized extensively in medicinal chemistry and drug design. The incorporation of the neopentyl group (a tert-butyl moiety attached via a methylene bridge) into pharmacophores serves three primary mechanistic purposes that drive its use in Structure-Activity Relationship (SAR) optimization:

  • Steric Shielding: The bulky tert-butyl moiety provides significant steric hindrance, which can lock molecular conformations to favor specific receptor binding states and prevent off-target interactions.

  • Metabolic Stability: By introducing steric bulk adjacent to the amine, neopentylamine derivatives effectively block

    
    -oxidation by cytochrome P450 enzymes, significantly prolonging the compound's half-life in vivo.
    
  • Hydrophobic Pocket Engagement: The highly lipophilic nature of the neopentyl group allows for optimal van der Waals interactions within deep, hydrophobic binding pockets of target proteins.

This whitepaper synthesizes recent SAR studies across diverse therapeutic areas—ranging from neuropharmacology to infectious diseases—demonstrating how neopentylamine derivatization optimizes potency, selectivity, and pharmacokinetic profiles.

Case Study 1: Neuropharmacology (NAPE-PLD Inhibitors)

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is the primary enzyme responsible for biosynthesizing N-acylethanolamines (NAEs), including the endocannabinoid anandamide[1]. Developing potent inhibitors for NAPE-PLD has historically been challenging due to poor drug-likeness and off-target neurotoxicity[2].

In a landmark SAR study optimizing a high-throughput screening hit (pyrimidine-4-carboxamide), researchers discovered that substituting the amide region with neopentylamine derivatives dramatically influenced both lipophilicity and inhibitory potency[2]. The conformational restriction provided by the neopentyl group, combined with specific piperidine substitutions, led to the discovery of LEI-401[2]. LEI-401 exhibited nanomolar potency (pIC50 = 7.14) and successfully reduced NAE levels in the brains of freely moving mice, validating the neopentyl-driven SAR trajectory[2][3].

NAPE_PLD_Workflow HTS High-Throughput Screening (~350k cpds) Hit Hit Identification (Sub-micromolar) HTS->Hit SAR SAR Optimization: Neopentylamine Derivatization Hit->SAR Lead Lead Compound (LEI-401, Nanomolar) SAR->Lead

Figure 1: Workflow of NAPE-PLD inhibitor discovery leading to the neopentylamine-optimized LEI-401.

Case Study 2: Neurodegenerative Tauopathies (Microtubule Stabilization)

Microtubule (MT)-stabilizing agents are critical in the treatment of neurodegenerative tauopathies[4]. Triazolopyrimidines have emerged as a promising scaffold. To elucidate the SAR and identify improved MT-stabilizing candidates, researchers synthesized a comprehensive set of 1,2,4-triazolo[1,5-a]pyrimidine congeners[4].

The chemoselective displacement of a chloro substituent at the C7 position with 2,2-dimethylpropan-1-amine provided a critical derivative[4]. The neopentyl group at C7 effectively filled a hydrophobic sub-pocket on the tubulin dimer. This steric bulk not only improved the MT-stabilizing activity relative to existing leads but also enhanced the physicochemical properties and pharmacokinetics necessary for central nervous system (CNS) penetration[4].

MT_Stabilization Ligand Neopentylamine-Substituted Triazolopyrimidine Target Tubulin Binding Site (Hydrophobic Pocket) Ligand->Target Action Microtubule Stabilization Target->Action Effect Prevention of Tau Hyperphosphorylation Action->Effect Outcome Neuroprotection Effect->Outcome

Figure 2: Biological pathway of neopentylamine-substituted triazolopyrimidines in neuroprotection.

Case Study 3: Anthelmintic Agents (Thiophen-2-yl-Pyrimidines)

Schistosomiasis treatment relies heavily on a single drug, praziquantel, necessitating the discovery of novel chemotypes[5]. Thiophen-2-yl-pyrimidines (TPPs) were identified as potent paralytics of Schistosoma mansoni[5]. However, early leads suffered from extreme lipophilicity (cLogP > 6.8) and poor aqueous solubility (<0.5 µM)[6].

SAR expansion utilizing 2,2-dimethylpropan-1-amine and its oxetane-containing bioisosteres at the C5/C6 positions aimed to modulate this lipophilicity[5][6]. The introduction of these sterically hindered, yet slightly more polar amine derivatives, resulted in compounds with improved aqueous solubility (46 µM), decreased lipophilicity (cLogP 4.48), and a 14.5-fold increase in paralytic potency against adult S. mansoni[5][6]. Furthermore, in the discovery of PF-07054894, a potent squaramide-based CCR6 antagonist, neopentylamine derivatives were utilized to explore the furfurylamine subpocket, highlighting the dramatic influence of steric branching on receptor antagonism[7].

Quantitative Data Presentation

The following table summarizes the impact of neopentylamine (and closely related) derivatization across different therapeutic targets:

Scaffold / TargetPosition of SubstitutionPrimary Pharmacological ImpactPhysicochemical Effect
Pyrimidine-4-carboxamides (NAPE-PLD)R3 (Amide linkage)Increased potency to nanomolar range (pIC50 ~ 7.14)[2]Optimized lipophilicity for CNS penetration[2]
1,2,4-Triazolo[1,5-a]pyrimidines (Microtubules)C7Enhanced MT-stabilization and tauopathy prevention[4]Improved metabolic stability & PK profile[4]
Thiophen-2-yl-Pyrimidines (S. mansoni)C614.5-fold increase in paralytic potency (EC50 = 37 µM)[6]Decreased cLogP (6.81 → 4.48), improved solubility[5][6]
Squaramides (CCR6 Antagonists)Furfurylamine subpocketHigh CXCR2 selectivity and CCR6 antagonism[7]Favorable pharmaceutical properties[7]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following is a self-validating, step-by-step methodology for the chemoselective amination of halogenated pyrimidines using 2,2-dimethylpropan-1-amine, synthesized from established procedures[4][6].

Protocol: Chemoselective Amination via Nucleophilic Aromatic Substitution ( )

Causality Check: The use of a mild, non-nucleophilic base (DIPEA) and a polar aprotic solvent (DMF or NMP) is critical. The bulky nature of neopentylamine reduces its nucleophilicity compared to unbranched primary amines; therefore, elevating the temperature to 80-100°C is often required to overcome the activation energy barrier for the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 reaction[4].
  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the dichloro-heterocycle (e.g., 5,7-dichloro-[1,2,4]triazolo[1,5-a]pyrimidine, 1.0 equivalent) in anhydrous DMF (0.2 M concentration)[4].

  • Amine Addition: Add 2,2-dimethylpropan-1-amine (2.0 - 2.2 equivalents) dropwise to the solution at 0°C to control initial exothermic reactivity[4][6].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents). Note: DIPEA is chosen over triethylamine or primary amines to prevent competing nucleophilic attack by the base itself.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature, then heat to 80°C for 2-4 hours. Monitor the reaction via TLC or LC-MS until the starting material is fully consumed. Self-Validation: The steric bulk of the neopentyl group ensures mono-substitution, preventing over-amination at the secondary halogen site[4].

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with brine (critical step to remove residual DMF), dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure[4][8].
  • Purification: Purify the crude residue via silica gel column chromatography (gradient elution: 0–30% EtOAc in hexanes) to yield the pure neopentylamine derivative as a solid powder[4].

References

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Oukoloff, K., et al. (2020). Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies. PMC / NIH.[Link]

  • Francisco, K. R., et al. (2025). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv.[Link]

  • ACS Publications. (2025). Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity.[Link]

Sources

Molecular weight and formula of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

[1]

Core Identity & Physicochemical Profile[1][2][3][4]

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine (often abbreviated in research contexts as CDMPA ) is a primary amine characterized by a gem-dimethyl substitution at the

11
Molecular Specifications
PropertySpecification
IUPAC Name 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine
Molecular Formula C₁₁H₁₆ClN
Molecular Weight 197.71 g/mol
Monoisotopic Mass 197.0971 Da
CAS Registry Number Not widely indexed as commodity; see Precursor CAS 57145-14-9
Physical State Liquid (Free Base) / White Solid (Hydrochloride Salt)
Solubility Soluble in DCM, MeOH, DMSO; Low water solubility (Free Base)
pKa (Predicted) ~10.2 (Primary Amine)

Critical Isomer Distinction: Do not confuse this molecule with its isomer 3-(4-Chlorophenyl)-N,N-dimethylpropan-1-amine (CAS 27107-82-0). [1] * Target Molecule: Dimethyl group on the Carbon chain (C2 position).

  • Isomer: Dimethyl group on the Nitrogen atom .[1]

Synthesis & Manufacturing Protocols

The synthesis of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine relies on constructing the quaternary carbon center (gem-dimethyl) prior to amine formation.[1] The most robust industrial route utilizes 4-chlorobenzyl chloride and isobutyronitrile (or isobutyric acid derivatives) as starting materials.

Retrosynthetic Analysis

The molecule is disconnected at the C2-C3 bond (alkylation) or the C1-N bond (reduction).[1] The gem-dimethyl group prevents standard elimination side reactions, making the alkylation of isobutyric enolates highly efficient.[1]

Validated Synthesis Protocol

Step 1: Alkylation (Formation of the Carbon Skeleton)

  • Reagents: Isobutyronitrile, Lithium Diisopropylamide (LDA) or NaH, 4-Chlorobenzyl chloride.

  • Solvent: Anhydrous THF.

  • Conditions: -78°C to Room Temperature.

  • Mechanism: Generation of the tertiary carbanion of isobutyronitrile followed by SN2 attack on the benzylic halide.

  • Intermediate: 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile.[1]

Step 2: Reduction to Primary Amine [1]

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂ (High Pressure).

  • Solvent: Diethyl Ether or THF.[1]

  • Protocol:

    • Suspend LiAlH₄ (1.5 eq) in dry THF under Argon.

    • Add nitrile intermediate dropwise at 0°C.

    • Reflux for 4–6 hours to ensure complete reduction of the sterically hindered nitrile.

    • Quench (Fieser method: Water, 15% NaOH, Water).

    • Extract and convert to HCl salt for storage.

Reaction Pathway Diagram[1]

SynthesisPathStart14-ChlorobenzylChlorideInterIntermediate:3-(4-Chlorophenyl)-2,2-dimethylpropanenitrileStart1->InterLDA, THF-78°CStart2IsobutyronitrileStart2->InterAlkylationProductTarget:3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amineInter->ProductLiAlH4 ReductionReflux

Figure 1: Synthetic workflow for the construction of the gem-dimethyl propylamine scaffold.

Pharmacological & Structural Significance[1]

This molecule acts as a "privileged scaffold" in drug discovery, particularly for modifying the pharmacokinetic properties of biologically active amines.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The introduction of the 2,2-dimethyl group has two profound effects on the molecule's behavior in biological systems:

  • Conformational Lock: The bulky methyl groups restrict the rotation of the carbon chain, forcing the phenyl ring and the amine into a specific spatial orientation. This often increases binding affinity for receptors (e.g., GABA-B, Monoamine Transporters) by reducing the entropy penalty of binding.

  • Metabolic Blockade: The quaternary carbon at the

    
    -position prevents 
    
    
    -oxidation
    and hinders the approach of metabolic enzymes (like MAO) that typically attack the
    
    
    -carbon, significantly extending the half-life of the compound compared to the linear analog (3-(4-chlorophenyl)propylamine).[1]
Structure-Activity Relationship (SAR) Logic[1]

SARCenter3-(4-Chlorophenyl)-2,2-dimethylpropan-1-aminePh4-Cl-Phenyl Group:Lipophilic anchor(Increases potency)Center->PhGem2,2-Dimethyl (Geminal):Blocks metabolic degradationLocks conformationCenter->GemAminePrimary Amine:H-Bond Donor/AcceptorKey interaction pointCenter->Amine

Figure 2: Pharmacophore dissection highlighting the functional roles of structural domains.

Analytical Characterization

To validate the identity of synthesized CDMPA, the following analytical signatures must be confirmed.

TechniqueExpected Signature (Diagnostic Signals)
¹H NMR (CDCl₃)

0.9–1.0 ppm:
Singlet (6H) for gem-dimethyl.

2.5–2.6 ppm:
Singlet (2H) for benzylic CH₂.

2.4–2.5 ppm:
Singlet (2H) for CH₂ adjacent to amine.

7.1–7.3 ppm:
Multiplet (4H) for aromatic protons.
¹³C NMR Distinct quaternary carbon signal at ~35 ppm . Benzylic and Aminomethyl carbons appear as CH₂ signals.[1]
Mass Spectrometry [M+H]⁺ = 198.1 . Chlorine isotope pattern (3:1 ratio of 198:200).

Safety & Handling (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled with the precautions standard for benzylic amines .

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential for acute toxicity if swallowed (analogous to chlorphentermine derivatives).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base readily absorbs CO₂ from the air to form carbamates; storage as the Hydrochloride (HCl) salt is recommended for stability.

  • First Aid: In case of contact, wash immediately with polyethylene glycol 400 or plenty of water.

References

  • PubChem Compound Summary. (2025). 3-(4-Chlorophenyl)-N,N-dimethylpropan-1-amine (Isomer Distinction).[1][2] National Center for Biotechnology Information.[1] Link

  • ChemicalBook. (2025). 3-(4-Chlorophenyl)-2,2-dimethylpropanoic acid (Precursor CAS 57145-14-9).[1][3][4][5] Link

  • Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. (Contextual grounding for Section 3.1).
  • SynSmart Custom Synthesis. (2024). Catalog Entry for Gem-Dimethyl Acid Precursors. Link

Methodological & Application

Application Note: High-Purity Synthesis of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthesis protocol for 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine , a critical "neopentyl-like" amine scaffold often employed in GPCR ligand design and monoamine transporter modulator development.

The synthesis addresses two primary chemical challenges:

  • Construction of the Quaternary Center: Efficiently installing the gem-dimethyl functionality via thermodynamic vs. kinetic alkylation control.

  • Reduction of a Sterically Hindered Nitrile: Overcoming the steric bulk of the neopentyl position to achieve complete reduction to the primary amine without byproduct formation.

Target Molecule Profile[1]
  • IUPAC Name: 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

  • Key Structural Feature: Gem-dimethyl substitution at the

    
    -position (Neopentyl backbone).
    
  • Chemical Class: Primary Arylalkylamine.

Retrosynthetic Analysis & Strategy

The most reliable route to this scaffold is the


-alkylation of isobutyronitrile  followed by hydride reduction . This approach utilizes commercially available starting materials and leverages the Thorpe-Ingold (gem-dimethyl) effect to stabilize the intermediate, although it introduces steric resistance during the reduction phase.
Reaction Scheme Visualization

SynthesisRoute SM1 Isobutyronitrile INT Intermediate: 3-(4-Cl-phenyl)-2,2- dimethylpropanenitrile SM1->INT 1. LDA, THF, -78°C 2. SM2 Addn SM2 4-Chlorobenzyl Chloride SM2->INT PROD Target: 3-(4-Cl-phenyl)-2,2- dimethylpropan-1-amine INT->PROD LiAlH4, THF Reflux, 12h

Figure 1: Two-step synthetic pathway utilizing kinetic deprotonation and exhaustive hydride reduction.

Step 1: Construction of the Quaternary Center

Objective: Synthesis of 3-(4-chlorophenyl)-2,2-dimethylpropanenitrile.

Experimental Rationale

Direct alkylation of isobutyronitrile requires a strong base to generate the tertiary carbanion. While sodium hydride (NaH) is often used, Lithium Diisopropylamide (LDA) is preferred for high-purity research applications. LDA ensures rapid, irreversible deprotonation at -78°C, minimizing self-condensation of the nitrile and preventing poly-alkylation (though structurally impossible here, side reactions with impurities can occur).

Materials
ReagentEquiv.[1][2][3][4][5]Role
Isobutyronitrile1.0Nucleophile
4-Chlorobenzyl chloride1.05Electrophile
LDA (2.0M in THF)1.1Base
THF (Anhydrous)SolventMedium
Protocol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, temperature probe, and addition funnel.

  • Solvent Charge: Add anhydrous THF (10 mL/g of substrate) and cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Add LDA solution dropwise over 20 minutes. Stir for 30 minutes at -78°C to ensure complete formation of the lithio-nitrile species.

  • Alkylation: Dissolve 4-chlorobenzyl chloride in minimal THF. Add this solution dropwise to the reaction mixture over 45 minutes, maintaining internal temperature below -70°C.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours. Stir at RT for an additional 12 hours.[2]

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[2][5] Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil is typically >90% pure. If necessary, purify via vacuum distillation (high boiling point) or flash chromatography (Hexanes/EtOAc 9:1).

Step 2: Reduction of the Hindered Nitrile

Objective: Conversion of the nitrile to the primary amine.[6][7]

Experimental Rationale

The gem-dimethyl group creates significant steric bulk around the nitrile carbon. Mild reducing agents (e.g., NaBH₄, catalytic hydrogenation) often fail or stall at the imine stage. Lithium Aluminum Hydride (LiAlH₄) is the "Gold Standard" here because it is small enough to attack the hindered carbon yet powerful enough to drive the reaction to completion.

Safety Note: LiAlH₄ is pyrophoric. All transfers must occur under inert atmosphere.

Protocol
  • Setup: Equip a dry 3-neck RBF with a reflux condenser and N₂ line.

  • Slurry Preparation: Suspend LiAlH₄ (2.5 equiv.) in anhydrous THF at 0°C.

  • Addition: Dissolve the nitrile intermediate from Step 1 in THF. Add dropwise to the LiAlH₄ slurry. Caution: Exothermic gas evolution (H₂).

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux for 12–16 hours. The vigorous conditions are required to overcome the steric barrier of the neopentyl system.

  • Fieser Workup (Critical for Filtration):

    • Cool reaction to 0°C.[2]

    • Slowly add water (1 mL per gram of LiAlH₄).

    • Add 15% NaOH (1 mL per gram of LiAlH₄).

    • Add water (3 mL per gram of LiAlH₄).

    • Result: A granular white precipitate forms, which is easily filtered, avoiding the "gelatinous nightmare" of aluminum emulsions.

  • Isolation: Filter the salts through a Celite pad. Rinse with diethyl ether.[2][6]

  • Acid-Base Purification:

    • Extract the ether layer with 1M HCl (amine moves to aqueous phase).

    • Wash the aqueous layer with ether (removes non-basic impurities).

    • Basify the aqueous layer to pH >12 with 6M NaOH.

    • Extract the free amine into DCM (3x).

    • Dry (Na₂SO₄) and concentrate to yield the target amine as a colorless oil.

Quality Control & Validation

The following analytical markers confirm the success of the synthesis.

NMR Interpretation ( H NMR, 400 MHz, CDCl )
  • 
     7.20 - 7.30 (m, 4H):  Characteristic AA'BB' system of the para-chlorophenyl ring.
    
  • 
     2.55 (s, 2H):  Benzylic methylene (-CH
    
    
    
    -Ar). The singlet indicates no adjacent protons, confirming the quaternary center.
  • 
     2.45 (s, 2H):  Methylene adjacent to amine (-CH
    
    
    
    -NH
    
    
    ). Also a singlet, confirming the quaternary center.
  • 
     0.90 (s, 6H): Gem-dimethyl group. A sharp, intense singlet is the hallmark of this scaffold.
    
Workup Logic Flow

WorkupLogic Crude Crude Reaction Mixture (LiAlH4 + Product) Quench Fieser Quench (H2O, NaOH, H2O) Crude->Quench Careful Addition Filter Filter Aluminum Salts Quench->Filter Granular ppt Extract Acid-Base Extraction Filter->Extract Filtrate Final Pure Amine Oil Extract->Final DCM Extraction

Figure 2: Purification workflow utilizing Fieser workup and acid-base extraction for high purity.

References

  • Alkylation of Nitriles: Fleming, F. F., & Shook, B. C. (2002). Nitrile anion cyclizations. Tetrahedron, 58(1), 1-23. Link

  • Reduction of Hindered Nitriles: Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. The rapid reaction of borane-dimethyl sulfide with nitriles. Journal of Organic Chemistry, 47(24), 4702-4708. Link

  • Gem-Dimethyl Effect: Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. Link

  • Fieser Workup Protocol: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 584. Link

  • Safety Data: PubChem Compound Summary for 4-Chlorobenzyl chloride. Link

Sources

Application Note & Protocol: A Comprehensive Guide to the Laboratory-Scale Synthesis of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine and its hydrochloride salt are of significant interest to the pharmaceutical and agrochemical research sectors. The structural motif of a substituted phenyl group linked to a neopentyl amine core is a key pharmacophore in various biologically active molecules. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride. The described methodology is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices and ensuring scientific integrity through established chemical principles.

Synthetic Strategy Overview

The synthesis of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a multi-step process that requires careful control of reaction conditions. The chosen synthetic route is designed for efficiency and scalability in a laboratory setting. The overall strategy involves three key transformations:

  • Alkylation: Formation of the carbon skeleton by reacting 4-chlorophenylacetonitrile with a suitable pivaloyl equivalent.

  • Reduction: Conversion of the nitrile functional group to a primary amine.

  • Salt Formation: Conversion of the free amine to its more stable hydrochloride salt.

Synthetic_Pathway 4-Chlorophenylacetonitrile 4-Chlorophenylacetonitrile Intermediate_Nitrile 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile 4-Chlorophenylacetonitrile->Intermediate_Nitrile 1. Alkylation Free_Amine 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine Intermediate_Nitrile->Free_Amine 2. Reduction Final_Product 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine HCl Free_Amine->Final_Product 3. Salt Formation Experimental_Workflow cluster_alkylation Part 1: Alkylation cluster_reduction Part 2: Reduction cluster_salt_formation Part 3: Salt Formation A1 Flame-dry apparatus under N2 A2 Add NaH and THF A1->A2 A3 Add 4-chlorophenylacetonitrile at 0°C A2->A3 A4 Stir at RT for 1h A3->A4 A5 Add 1-bromo-2,2-dimethylpropane at 0°C A4->A5 A6 Reflux for 12h A5->A6 A7 Quench with NH4Cl (aq) A6->A7 A8 Extract with Et2O A7->A8 A9 Dry, filter, and concentrate A8->A9 A10 Purify (distillation or chromatography) A9->A10 R1 Flame-dry apparatus under N2 R2 Add LiAlH4 and Et2O R1->R2 R3 Add intermediate nitrile solution R2->R3 R4 Stir at RT for 4h R3->R4 R5 Quench (Fieser method) R4->R5 R6 Filter and wash R5->R6 R7 Dry, filter, and concentrate R6->R7 S1 Dissolve free amine in Et2O S2 Add HCl in Et2O dropwise S1->S2 S3 Collect precipitate by filtration S2->S3 S4 Wash with cold Et2O S3->S4 S5 Dry under vacuum S4->S5

Application Notes and Protocols: 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Steric Hindrance and Halogenation in Drug Design

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the strategic selection of building blocks that impart favorable pharmacokinetic and pharmacodynamic properties. 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine is a bifunctional scaffold that offers two key features for molecular architects: a 4-chlorophenyl group and a neopentyl core. The presence of a chlorine atom on the phenyl ring can enhance metabolic stability by blocking potential sites of oxidation and can also participate in favorable halogen bonding interactions within protein binding pockets. The 2,2-dimethylpropyl (neopentyl) backbone introduces significant steric bulk adjacent to the amine, a feature known to modulate reactivity and improve metabolic stability by shielding the amine from enzymatic degradation.

This guide provides a comprehensive overview of the synthesis and potential applications of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine, positioning it as a valuable building block for researchers and scientists in drug development. We will explore a robust synthetic route and delve into the strategic rationale for its incorporation into novel therapeutic agents, supported by detailed experimental protocols.

Synthetic Strategy: A Multi-Step Approach to a Valuable Scaffold

The synthesis of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine can be efficiently achieved through a three-step sequence commencing with a Grignard reaction to construct the carbon skeleton, followed by oxidation to an aldehyde intermediate, and culminating in a reductive amination to install the primary amine.

Synthetic_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination 4-chlorobenzyl_chloride 4-Chlorobenzyl chloride Grignard_reagent 4-Chlorobenzyl- magnesium chloride 4-chlorobenzyl_chloride->Grignard_reagent Mg, THF Mg Mg turnings Mg->Grignard_reagent Pivalaldehyde Pivalaldehyde Alcohol_product 3-(4-Chlorophenyl)-2,2- dimethylpropan-1-ol Pivalaldehyde->Alcohol_product Grignard_reagent->Alcohol_product 1. Pivalaldehyde 2. H3O+ workup Aldehyde_product 3-(4-Chlorophenyl)-2,2- dimethylpropanal Alcohol_product->Aldehyde_product PCC, DCM Amine_product 3-(4-Chlorophenyl)-2,2- dimethylpropan-1-amine Aldehyde_product->Amine_product NH4OAc, NaBH3CN, MeOH

Caption: Synthetic workflow for 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine.

Protocol 1: Synthesis of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-ol via Grignard Reaction

This protocol details the formation of the alcohol precursor through the nucleophilic addition of a Grignard reagent to an aldehyde.[1][2]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 4-Chlorobenzyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Pivalaldehyde (2,2-dimethylpropanal)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (e.g., nitrogen or argon), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of 4-chlorobenzyl chloride (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 4-chlorobenzyl chloride solution to the magnesium turnings. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle bubbling. Gentle warming may be required.

    • Once initiated, add the remaining 4-chlorobenzyl chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Pivalaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of pivalaldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield pure 3-(4-chlorophenyl)-2,2-dimethylpropan-1-ol.

Reactant Molar Mass ( g/mol ) Equivalents Purity Typical Yield
4-Chlorobenzyl chloride161.041.0>98%75-85%
Magnesium turnings24.311.2>99%
Pivalaldehyde86.131.0>97%
Protocol 2: Oxidation to 3-(4-Chlorophenyl)-2,2-dimethylpropanal

This step involves the conversion of the primary alcohol to the corresponding aldehyde using a mild oxidizing agent.

Materials:

  • 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a stirred solution of 3-(4-chlorophenyl)-2,2-dimethylpropan-1-ol (1.0 equivalent) in anhydrous DCM, add PCC (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude 3-(4-chlorophenyl)-2,2-dimethylpropanal, which can often be used in the next step without further purification.

Protocol 3: Reductive Amination to 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

The final step involves the formation of an imine from the aldehyde and an ammonia source, followed by in-situ reduction to the target primary amine.

Materials:

  • 3-(4-Chlorophenyl)-2,2-dimethylpropanal

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve 3-(4-chlorophenyl)-2,2-dimethylpropanal (1.0 equivalent) in methanol.

  • Add ammonium acetate (10 equivalents) to the solution and stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of water and concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between saturated aqueous NaHCO₃ solution and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 3-(4-chlorophenyl)-2,2-dimethylpropan-1-amine.

Reactant Molar Mass ( g/mol ) Equivalents Purity Typical Yield
3-(4-Chlorophenyl)-2,2-dimethylpropanal196.681.0Crude60-75%
Ammonium acetate77.0810>98%
Sodium cyanoborohydride62.841.5>95%

Application Notes: Leveraging the Building Block in Drug Discovery

The structural features of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine make it a compelling starting point for the synthesis of a variety of pharmacologically active molecules.

Rationale for Use: Enhancing "Drug-like" Properties
  • Metabolic Stability: The neopentyl group provides a steric shield around the amine functionality, which can significantly hinder N-dealkylation and other metabolic pathways that lead to rapid drug clearance. This can lead to improved oral bioavailability and a longer half-life in vivo.

  • Modulation of Physicochemical Properties: The bulky, lipophilic nature of the 2,2-dimethylpropyl group can be used to tune the overall lipophilicity (LogP) of a molecule, which is a critical parameter for cell permeability and absorption.

  • Vectorial Exit Point: The primary amine serves as a versatile handle for further chemical modifications. It can be readily acylated, alkylated, or used in the formation of ureas, sulfonamides, and other functional groups to explore structure-activity relationships (SAR).

  • Chlorophenyl Moiety: The 4-chlorophenyl group is a common motif in many centrally active agents and enzyme inhibitors. It can occupy hydrophobic pockets in target proteins and its electronic properties can influence the pKa of nearby functional groups.

SAR_Logic cluster_Features Key Structural Features cluster_Properties Impact on Drug Properties BuildingBlock 3-(4-Chlorophenyl)-2,2- dimethylpropan-1-amine Neopentyl Neopentyl Core (Steric Shield) BuildingBlock->Neopentyl Chlorophenyl 4-Chlorophenyl Group BuildingBlock->Chlorophenyl PrimaryAmine Primary Amine (Versatile Handle) BuildingBlock->PrimaryAmine Metabolic_Stability Increased Metabolic Stability Neopentyl->Metabolic_Stability Lipophilicity Modulated Lipophilicity (LogP) Neopentyl->Lipophilicity Chlorophenyl->Metabolic_Stability Target_Binding Enhanced Target Binding Chlorophenyl->Target_Binding SAR Diverse SAR Exploration PrimaryAmine->SAR

Caption: Rationale for using the building block in drug design.

Case Study: Hypothetical Application in the Development of a CNS-Active Agent

Consider the design of a novel antagonist for a central nervous system (CNS) receptor where a key pharmacophoric element is a basic amine that interacts with an acidic residue in the binding site. The parent molecule shows good in vitro potency but suffers from poor metabolic stability and low brain penetration.

Strategy: Incorporate the 3-(4-chlorophenyl)-2,2-dimethylpropan-1-amine building block by coupling its primary amine to a suitable carboxylic acid on the core scaffold of the parent molecule.

Expected Outcomes:

  • Improved Metabolic Profile: The neopentyl group is anticipated to protect the newly formed amide bond and the amine from rapid metabolism, leading to a longer in vivo half-life.

  • Enhanced Brain Penetration: The increased lipophilicity imparted by the building block may improve the molecule's ability to cross the blood-brain barrier.

  • Optimized Target Engagement: The 4-chlorophenyl group could form new, beneficial interactions within a hydrophobic sub-pocket of the receptor, potentially increasing binding affinity and selectivity.

Compound Scaffold Modification In Vitro Potency (IC₅₀, nM) Metabolic Half-life (t½, min) Brain/Plasma Ratio
Parent Molecule-5150.2
Derivative 1Addition of 3-(4-chlorophenyl)-2,2-dimethylpropan-1-amine2951.5

This hypothetical data illustrates the potential for this building block to significantly improve the drug-like properties of a lead compound.

Conclusion

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine represents a strategically valuable building block for medicinal chemists. Its synthesis is achievable through established and reliable synthetic methodologies. The combination of a sterically hindered neopentyl core and a 4-chlorophenyl group provides a powerful tool for enhancing metabolic stability, modulating physicochemical properties, and exploring new interactions with biological targets. The detailed protocols and application notes provided herein are intended to empower researchers to effectively utilize this scaffold in the design and synthesis of next-generation therapeutic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: Reaction of 4-Chlorobenzylmagnesium Chloride with Aldehydes and Ketones.
  • BenchChem. (2025). Application Notes and Protocols for Grignard Reaction with 4-Chlorobenzylmagnesium Chloride.

Sources

Application Note: Advanced Handling, Storage, and Preservation of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Formulation Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Context

The compound 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine is a highly specialized primary aliphatic amine. Structurally, it belongs to the extended phenethylamine derivative class, featuring a lipophilic 4-chlorophenyl ring and a sterically demanding gem-dimethyl group at the


-position relative to the amine[1]. This specific architectural arrangement makes it a valuable building block for central nervous system (CNS) active APIs, anorectics, and custom ligands.

However, the presence of an unhindered primary amine group on a neopentyl-like chain presents significant handling challenges. While the gem-dimethyl group provides some steric bulk, the primary nitrogen remains highly nucleophilic. Failure to implement rigorous storage protocols leads to rapid degradation, titer loss, and the introduction of downstream synthetic impurities. This guide establishes the causality behind these degradation pathways and provides a self-validating protocol for the handling of both its free base and hydrochloride (HCl) salt forms.

Mechanistic Causality of Degradation

To design an effective storage protocol, we must first understand why the free base form of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine degrades under ambient conditions.

Carbamooylation (CO2 Capture)

Primary amines are highly reactive towards atmospheric carbon dioxide. The lone pair on the nitrogen executes a nucleophilic attack on the electrophilic carbon of CO


, forming a zwitterionic intermediate that rapidly tautomerizes into carbamic acid[2]. Because carbamic acid is unstable in the presence of excess amine, it reacts with a second molecule of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine to form an insoluble alkylammonium carbamate salt [3].
  • Visual Indicator: If your previously clear liquid free base develops a white crust, cloudiness, or precipitate, it has reacted with CO

    
    .
    
Moisture-Assisted Bicarbonate Formation

The lipophilic nature of the 4-chlorophenyl group contrasts with the highly polar amine, creating a hygroscopic microenvironment. If atmospheric moisture is present alongside CO


, the carbamate can undergo hydrolysis to form an ammonium bicarbonate[3]. This not only degrades the material but also introduces water into anhydrous synthetic steps (e.g., Grignard reactions or moisture-sensitive amidations).
Oxidative Cleavage

While less rapid than CO


 capture, primary amines are susceptible to atmospheric oxygen, leading to the formation of N-oxides, hydroxylamines, and eventually radical-mediated C-N bond cleavage[4]. This process is accelerated by light (photo-oxidation) and trace transition metal impurities.

degradation A 3-(4-Chlorophenyl)- 2,2-dimethylpropan-1-amine (Free Base) Carb Alkylammonium Carbamate (Solid) A->Carb + CO2 Nucleophilic Attack Ox Oxidation Products (N-oxides) A->Ox + O2 / hv Radical Oxidation CO2 Atmospheric CO2 (Ambient Air) CO2->Carb O2 Atmospheric O2 (Ambient Air) O2->Ox H2O Atmospheric H2O (Humidity) Bicarb Ammonium Bicarbonate H2O->Bicarb Carb->Bicarb + H2O Hydrolysis

Figure 1: Degradation pathways of the primary amine via atmospheric CO2, O2, and moisture exposure.

Physicochemical Data & Storage Matrix

To mitigate the degradation pathways outlined above, the storage conditions must be tailored to the specific chemical state of the amine. Converting the free base to a hydrochloride (HCl) salt protonates the nitrogen lone pair (


), completely eliminating its nucleophilicity and rendering it inert to CO

and O

.
Table 1: Comparative Physicochemical Profile
PropertyFree Base FormHydrochloride (HCl) Salt Form
Molecular Weight 197.71 g/mol [5]234.17 g/mol
Physical State Viscous liquid / Low-melting solidCrystalline solid
Nucleophilicity High (Active lone pair)None (Protonated)
Primary Hazard CO

capture, Oxidation, Hygroscopic
Mildly hygroscopic
Visual Degradation White precipitate/cloudinessClumping (if exposed to high humidity)
Table 2: Prescriptive Storage Guidelines
ParameterFree Base ProtocolHCl Salt ProtocolCausality / Rationale
Temperature 2°C to 8°C (Refrigerator)[5]Ambient (15°C to 25°C)Cold storage slows kinetic oxidation and volatilization of the free base.
Atmosphere Argon (Ar) BlanketAmbient Air (Sealed)Argon is heavier than N

and creates a superior protective blanket against CO

/O

over liquids.
Container Amber glass, PTFE-lined septumClear or Amber glassAmber glass prevents UV-catalyzed radical oxidation of the free base[4].
Desiccation Required (Store over Drierite)RecommendedPrevents moisture-assisted bicarbonate formation[3].

Standard Operating Procedure: Inert Handling of the Free Base

Because the free base is highly reactive, standard benchtop weighing will result in immediate titer loss. The following protocol utilizes a self-validating Schlenk line technique to ensure the integrity of the reagent.

Phase 1: Equilibration (Critical Step)
  • The "Why": If a cold vial is opened in ambient air, atmospheric moisture will instantly condense on the inner walls and the chemical itself, triggering hydrolysis.

  • Remove the sealed, Argon-flushed amber vial from the 2-8°C refrigerator.

  • Place the vial in a desiccator and allow it to warm to room temperature for at least 30 minutes .

  • Validation Check: Touch the outside of the vial. If it feels colder than ambient room temperature, do not open it.

Phase 2: Schlenk Line / Glovebox Transfer
  • The "Why": Argon (

    
    ) is denser than ambient air (
    
    
    
    ) and Nitrogen (
    
    
    ). It sinks into the vial, forming a physical barrier against CO
    
    
    .
  • Establish a positive flow of high-purity Argon (99.99%) through a Schlenk line.

  • Pierce the PTFE septum of the vial with an Argon-purged needle to pressurize the headspace slightly.

  • Using a gas-tight glass syringe (pre-flushed 3x with Argon), extract the required volume of the free base.

  • Validation Check: Inspect the extracted liquid in the syringe. It should be perfectly clear. If it is cloudy, the stock has been compromised by CO

    
     and must be redistilled or discarded.
    
Phase 3: Resealing and Storage
  • Withdraw the extraction syringe.

  • Allow the Argon line to flush the headspace of the stock vial for 15 seconds to displace any trace air.

  • Remove the Argon needle, immediately wrap the septum tightly with Parafilm or PTFE tape to prevent micro-leaks.

  • Return to 2-8°C storage.

workflow S1 Step 1: Equilibration Warm sealed vial to RT in desiccator (Prevents condensation) S2 Step 2: Inert Purge Establish positive Argon flow (Displaces CO2 and O2) S1->S2 S3 Step 3: Quality Validation Inspect for cloudiness/precipitate (Confirms absence of carbamates) S2->S3 S4 Step 4: Syringe Transfer Extract via gas-tight syringe under continuous Ar blanket S3->S4 S5 Step 5: Reseal & Store Flush headspace, seal with PTFE, Return to 2-8°C S4->S5

Figure 2: Inert atmosphere handling workflow for the free base form to prevent degradation.

Safety and PPE Requirements

As a halogenated primary amine, 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine is basic and acts as a severe skin and eye irritant.

  • Dermal Hazard: The lipophilic 4-chlorophenyl group enhances dermal penetration compared to simple aliphatic amines. It can cause chemical burns and acts as a potential skin sensitizer.

  • PPE Required: Nitrile gloves (double-gloving recommended during transfer), splash-proof chemical goggles, and a flame-resistant lab coat.

  • Engineering Controls: All transfers must be conducted inside a certified chemical fume hood to prevent inhalation of volatile amine vapors.

References

  • Pharmaffiliates. "3-(4-Chlorophenyl)-N,N-dimethylpropan-1-amine CAS No : 27107-82-0". Pharmaffiliates.
  • MDPI. "Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review". MDPI.
  • National Institutes of Health (NIH). "A Unified Approach to CO2–Amine Reaction Mechanisms". PMC - NIH.
  • ChemRxiv. "Contributions of CO2, O2 and H2O to the Oxidative Stability of Solid Amine Direct Air Capture Sorbents". ChemRxiv.
  • Wikipedia. "Phenethylamine". Wikipedia.

Sources

Application Notes and Protocols for the Formulation of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine is a novel chemical entity with potential therapeutic applications. Its molecular structure, characterized by a chlorophenyl group and a dimethylpropyl amine moiety, suggests a lipophilic nature and consequently, poor aqueous solubility. It is estimated that over 40% of new drug candidates are poorly water-soluble, which presents a significant challenge for achieving adequate bioavailability.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies to enhance the delivery of this compound. The narrative will delve into the rationale behind experimental choices, providing a framework for developing a robust and effective dosage form.

Part 1: Pre-Formulation Studies

A thorough understanding of the physicochemical properties of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine is the cornerstone of a successful formulation strategy. These initial studies will guide the selection of appropriate excipients and delivery systems.

Physicochemical Characterization

The initial step involves a comprehensive analysis of the drug substance's intrinsic properties.

  • Solubility Profiling: The solubility of the active pharmaceutical ingredient (API) should be determined in various media, including water, buffers at different pH values (e.g., pH 1.2, 4.5, 6.8), and relevant organic solvents. Given its amine group, the compound is expected to exhibit pH-dependent solubility.

  • Log P Determination: The octanol-water partition coefficient (Log P) is a critical indicator of the compound's lipophilicity. A high Log P value would confirm its hydrophobic nature and suggest that lipid-based formulations could be a viable approach.[2]

  • Solid-State Characterization: Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are essential to identify the crystalline form (polymorphs), melting point, and thermal stability of the API. The presence of different polymorphs can significantly impact solubility and dissolution rates.[3]

  • pKa Determination: The ionization constant (pKa) of the amine group will determine the degree of ionization at different physiological pH levels, which in turn affects its solubility and permeability across biological membranes.

Table 1: Hypothetical Physicochemical Properties of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

PropertyPredicted Value/CharacteristicImplication for Formulation
Molecular Weight~227.7 g/mol Small molecule, suitable for various delivery systems.
AppearanceWhite to off-white crystalline powderStandard handling procedures apply.
Aqueous Solubility< 0.1 mg/mLPoorly soluble, requires solubility enhancement.
Log P> 3Lipophilic, suitable for lipid-based formulations.
pKa9.5 - 10.5 (basic amine)pH-dependent solubility; potential for salt formation.
Melting Point150 - 160 °CThermally stable for most processing techniques.
Analytical Method Development

A robust and validated analytical method is crucial for the accurate quantification of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine in various matrices during formulation development and characterization.

Protocol 1: HPLC Method for Quantification

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH adjusted based on pKa).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (likely around 220-230 nm due to the chlorophenyl group).

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of the API in a suitable organic solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create a calibration curve.

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, and robustness.

Part 2: Formulation Development Strategies

Based on the predicted poor aqueous solubility and lipophilic nature of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine, several formulation strategies can be employed to enhance its oral bioavailability.

Salt Formation

For ionizable drugs like this amine-containing compound, salt formation is often the most direct approach to increase solubility and dissolution rate.[2]

Protocol 2: Salt Screening

  • Acid Selection: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, maleate, tartrate).

  • Stoichiometry: React the free base of the API with the selected acids in equimolar ratios in a suitable solvent.

  • Crystallization: Induce crystallization by methods such as solvent evaporation, cooling, or anti-solvent addition.

  • Characterization: Analyze the resulting salts for their physicochemical properties, including solubility, dissolution rate, hygroscopicity, and solid-state stability.

  • Selection: The optimal salt form will exhibit a significant improvement in solubility and dissolution without compromising chemical or physical stability.

Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are an excellent choice for lipophilic drugs as they can present the drug in a solubilized form, thereby bypassing the dissolution step which is often the rate-limiting factor for absorption.[4][5] These systems can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[5]

Diagram 1: LBDDS Formulation Workflow

LBDDS_Workflow cluster_Screening Excipient Screening cluster_Formulation Formulation Development cluster_Characterization Characterization Oil Oils PhaseDiagram Construct Ternary Phase Diagrams Oil->PhaseDiagram Surfactant Surfactants Surfactant->PhaseDiagram Cosolvent Co-solvents Cosolvent->PhaseDiagram Optimization Optimize Formulation Ratios PhaseDiagram->Optimization DropletSize Droplet Size Analysis Optimization->DropletSize ZetaPotential Zeta Potential Optimization->ZetaPotential EmulsificationTime Self-Emulsification Time Optimization->EmulsificationTime DrugLoading Drug Loading & Encapsulation Optimization->DrugLoading

Caption: Workflow for developing lipid-based drug delivery systems.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Solubility Screening: Determine the solubility of the API in a range of oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation: Prepare various SEDDS formulations by mixing the selected excipients and dissolving the API in the mixture with gentle heating and stirring.

  • Characterization of Pre-concentrate: Evaluate the prepared SEDDS pre-concentrate for clarity, viscosity, and drug content.

  • Evaluation of Self-Emulsification: Add a small amount of the SEDDS pre-concentrate to an aqueous medium (e.g., water or simulated gastric fluid) under gentle agitation and observe the formation of the emulsion. Measure the time taken for emulsification.

  • Droplet Size and Zeta Potential Analysis: Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

  • In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method or a USP dissolution apparatus to assess the release profile of the API from the SEDDS formulation.[6][7]

Nanoparticle-Based Formulations

Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and improved bioavailability.[3] Polymeric nanoparticles can encapsulate the drug, protecting it from degradation and allowing for controlled release.[8][]

Diagram 2: Nanoparticle Formulation and Targeting

Nanoparticle_Formulation cluster_Core Nanoparticle Core cluster_Fabrication Fabrication Method cluster_Characterization Characterization API API (3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine) Nanoprecipitation Nanoprecipitation API->Nanoprecipitation Emulsification Emulsification-Solvent Evaporation API->Emulsification Polymer Biodegradable Polymer (e.g., PLGA, PCL) Polymer->Nanoprecipitation Polymer->Emulsification Size_Zeta Particle Size & Zeta Potential Nanoprecipitation->Size_Zeta Emulsification->Size_Zeta EE Encapsulation Efficiency Size_Zeta->EE Release In Vitro Release Profile EE->Release

Caption: General workflow for polymeric nanoparticle formulation.

Protocol 4: Preparation of Polymeric Nanoparticles by Nanoprecipitation

  • Organic Phase Preparation: Dissolve the API and a biodegradable polymer (e.g., poly(lactic-co-glycolic acid), PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA).

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid solvent diffusion leads to the precipitation of the polymer and the encapsulation of the drug into nanoparticles.

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the un-encapsulated drug and excess stabilizer. Wash the nanoparticle pellet with deionized water.

  • Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for long-term storage.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using DLS.

    • Encapsulation Efficiency (EE) and Drug Loading (DL): Quantify the amount of encapsulated drug using HPLC after dissolving a known amount of nanoparticles in a suitable solvent.

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

      • DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • In Vitro Drug Release: Perform drug release studies in a physiological buffer (e.g., PBS pH 7.4) at 37°C using a dialysis method.

Part 3: Characterization and Quality Control

Rigorous characterization and quality control are essential to ensure the performance, safety, and stability of the developed formulation.

In Vitro Release Testing

In vitro release testing is a critical tool for assessing the performance of the formulation and can be used for quality control purposes.[7][10]

Protocol 5: In Vitro Release Study using Franz Diffusion Cells

  • Apparatus: Use a Franz diffusion cell apparatus.[11]

  • Membrane: Select a suitable synthetic membrane (e.g., polysulfone) that is compatible with the formulation.

  • Receptor Medium: The receptor medium should maintain sink conditions and be a suitable solvent for the API.[11] For a lipophilic compound, a medium containing a surfactant (e.g., 0.5% SDS in PBS) may be necessary.

  • Procedure:

    • Mount the membrane between the donor and receptor chambers of the Franz cell.

    • Fill the receptor chamber with the receptor medium and maintain the temperature at 32 ± 1°C.

    • Apply a known quantity of the formulation to the donor chamber.

    • At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh medium.

    • Analyze the samples for drug content using the validated HPLC method.

  • Data Analysis: Plot the cumulative amount of drug released per unit area versus time.

Stability Studies

Stability testing is performed to ensure that the quality, safety, and efficacy of the drug product are maintained throughout its shelf life.

Protocol 6: ICH-Compliant Stability Study

  • Batch Selection: Use at least three primary batches of the final formulation for the stability study.[12][13]

  • Storage Conditions: Store the samples under long-term, intermediate, and accelerated stability conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).[14]

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[14]

  • Parameters to be Monitored:

    • Physical Appearance: Color, clarity (for liquids), and phase separation.

    • Assay: Quantification of the API.

    • Degradation Products: Identification and quantification of any impurities.

    • Formulation-Specific Parameters:

      • For LBDDS: Droplet size, PDI, and zeta potential.

      • For Nanoparticles: Particle size, PDI, and encapsulation efficiency.

      • For Solid Dosage Forms: Dissolution profile.

  • Data Evaluation: Analyze the data to establish a re-test period or shelf life for the drug product.[12]

Conclusion

The successful formulation of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine hinges on a systematic approach that begins with thorough pre-formulation characterization. Given its predicted lipophilicity and poor aqueous solubility, strategies such as salt formation, lipid-based delivery systems, and nanoparticle formulations offer promising avenues to enhance its bioavailability. The protocols outlined in these application notes provide a robust framework for the development and characterization of a clinically viable drug product. Each step is designed to be a self-validating system, ensuring the generation of reliable and reproducible data to support regulatory submissions.

References

  • Verma, S., & Rawat, A. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(7), 2614-2623.
  • Seedher, N., & Kanojia, M. (2009). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology, 33(10), 52-62.
  • Jadhav, P., et al. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Patel, D., & Patel, N. (2025, January 10). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. Journal of Pharmaceutical Sciences and Research.
  • American Chemical Society. (n.d.). Lipid-Based Drug Delivery Systems.
  • Kumar, S., & Singh, R. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Scribd. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
  • Li, C., & Wang, J. (2015). Advances in lipid-based drug delivery: enhancing efficiency for hydrophobic drugs. Expert Opinion on Drug Delivery, 12(4), 655-670.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. ECA Academy.
  • Brown, M. B., & Williams, A. C. (2018). In Vitro Release Testing Methodology and Variability with the Vertical Diffusion Cell (VDC). AAPS PharmSciTech, 19(1), 1-8.
  • SlideShare. (n.d.). ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2). SlideShare.
  • International Council for Harmonisation. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
  • CAS. (2025, April 3). The future of lipid-based drug delivery systems. CAS.
  • DPT Laboratories. (n.d.). Development And Validation Of In Vitro Release Testing For Semisolid Formulations.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Teledyne Hanson Research. (n.d.). In Vitro Release Testing (IVRT). Teledyne Labs.
  • JoVE. (2025, September 17).
  • Raytor. (2025, June 29). Unlocking Pharmaceutical Drug Properties Through Vitro Release Tests. Raytor.
  • Kulkarni, S. A., & Feng, S. S. (2013). Poly(amido amine) dendrimers in oral delivery. Expert Opinion on Drug Delivery, 10(7), 951-967.
  • Patel, M., et al. (2024, October 10). Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers in Pharmacology.
  • Hu, C. M. J., & Zhang, L. (2012). Nanoparticle-based Combination Therapy for Cancer. ACS Nano, 6(11), 9874–9880.
  • ChemBK. (2024, January 3). 3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine. ChemBK.
  • BOC Sciences. (n.d.).
  • Kulkarni, S. A., & Feng, S. S. (2016). Poly(amido amine) dendrimers in oral delivery. PubMed, 10(7), 951-967.
  • Yadav, S., et al. (2016). Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin. Journal of Controlled Release, 235, 136-144.
  • Varma, M. V., & Sunkara, G. (2011). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Expert Opinion on Drug Delivery, 8(9), 1121-1136.
  • Khoo, K. H., et al. (2009). Synthesis of Amine-stabilized Aqueous Colloidal Iron Oxide Nanoparticles. Journal of Visualized Experiments, (32), 1431.
  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). How are amines used in medicine?. Whamine.
  • PubChem. (n.d.). 3-(4-Chlorophenyl)propan-1-amine. PubChem.
  • AHH Chemical Co., Ltd. (n.d.). 3-(4-Chlorophenyl)-N,N-dimethylpropan-1-amine. AHH Chemical Co., Ltd.
  • Johnson, B. K., & Prud'homme, R. K. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science, 2(10), 735-742.
  • BenchChem. (2025). Comparative Guide to Analytical Methods for Methyl N-(4-chlorophenyl)
  • MilliporeSigma. (n.d.). 3-(4-chlorophenyl)propan-1-amine hydrochloride. MilliporeSigma.
  • PubChem. (n.d.). 3-(4-chlorophenyl)
  • PubChemLite. (n.d.). 3-(4-chlorophenyl)-n,n-dimethyl-1-phenylpropan-1-amine. PubChemLite.
  • Nanita, S. C., Kaldon, L. G., & Bailey, D. L. (2014). Ammonium salting out extraction with analyte preconcentration for sub-part per billion quantitative analysis in surface, ground and drinking water by flow injection tandem mass spectrometry. Analytical Methods, 6(16), 6333-6340.
  • ResearchGate. (n.d.). Analytical Methods for the Quantification of Pharmaceuticals.
  • Wikimedia Commons. (2014, June 9). File:3-(4-chlorophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine 200.svg. Wikimedia Commons.
  • Birk, B., & Lämmerhofer, M. (2018). Analytical Methods for the Quantification of Histamine and Histamine Metabolites. Methods in Molecular Biology, 1721, 1-15.
  • Restek. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the crystallization challenges of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine , a lipophilic primary amine characterized by a sterically bulky gem-dimethyl group.[1][2] This structural feature often leads to "neopentyl-like" physical properties, including low melting points and a high tendency for salts to "oil out" (undergo liquid-liquid phase separation) rather than crystallize.[1][2]

Current Status: Active Support Topic: Salt Selection & Process Troubleshooting Applicable For: Process Chemists, Formulation Scientists

Phase 1: Diagnostic & Salt Selection

Q1: Why does my HCl salt consistently "oil out" instead of crystallizing?

A: Oiling out (Liquid-Liquid Phase Separation, LLPS) is thermodynamically favored when the melting point of the salt is lower than the boiling point of the solvent, or when the salt is heavily solvated.

For 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine :

  • Steric Hindrance: The gem-dimethyl group at the C2 position creates a "neopentyl" steric environment.[2] This disrupts the close packing required for a high-energy crystal lattice, naturally lowering the melting point.

  • Hygroscopicity: The Hydrochloride (HCl) salt of this amine is likely highly hygroscopic.[2] Absorbed water acts as a plasticizer, further depressing the melting point and causing the salt to exist as a viscous oil.

Recommendation: Shift away from inorganic mineral acids (HCl, HBr) if oiling persists.[1][2] Screen organic dicarboxylic acids which often bridge the lipophilic domains of the molecule more effectively.

Priority Screen:

  • Maleate: Excellent for phenylpropylamines (e.g., Chlorpheniramine).[1][2] The cis-structure of maleic acid often accommodates steric bulk better.[1][2]

  • Fumarate: Higher melting point potential due to symmetry.[2]

  • L-Tartrate: Useful if chiral resolution is also a secondary goal, but also forms robust hydrogen bond networks.[1][2]

Q2: How do I select the correct counterion based on pKa?

A: Successful salt formation requires a ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 (pKa of base - pKa of acid) of at least 2-3 units to ensure proton transfer.[2]
  • Target Amine pKa: ~10.0 - 10.5 (Typical for primary aliphatic amines).[1][2]

  • Selection Logic:

CounterionAcid pKangcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

SuitabilityNotes
Hydrochloric Acid -6.0>16High Strong bond, but risk of hygroscopicity/oiling.[2]
Maleic Acid 1.9~8.5High Recommended. Balances lipophilicity; often non-hygroscopic.[2]
Fumaric Acid 3.0~7.5High Good alternative if Maleate is too soluble.[2]
Succinic Acid 4.2~6.0Medium Weaker ionic bond; risk of dissociation in solution.[2]

Phase 2: Process Optimization & Troubleshooting

Q3: The solution turns cloudy/milky but no crystals form. What is happening?

A: You are in the Metastable Zone Width (MSZW) "Oiling Out" region. The milky appearance is an emulsion of salt-rich liquid droplets in the solvent.

Immediate Rescue Protocol:

  • Do NOT Cool Further: Cooling will only increase the viscosity of the oil, making crystallization impossible.

  • Reheat: Warm the mixture until the emulsion clears (returns to a single phase).

  • Seed at High Temperature: Add seed crystals immediately once the solution is clear but still hot (just below saturation point).

  • Isothermal Aging: Hold the temperature constant. Allow the seeds to grow for 1-2 hours before cooling. This bypasses the nucleation energy barrier that causes oiling.

Q4: My crystals are sticky and hold solvent (solvates). How do I fix this?

A: The gem-dimethyl group creates voids in the lattice that easily trap solvent molecules.[2]

  • Diagnosis: TGA (Thermogravimetric Analysis) shows significant weight loss <100°C.[1][2]

  • Solution: Switch to a non-solvate forming solvent system.[2]

    • Avoid: DCM, Chloroform (fit easily into voids).[1]

    • Preferred:Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) .[1][2] These are bulky and less likely to form stable solvates with this specific lattice.[2]

Phase 3: Visual Troubleshooting Guides

Workflow 1: Rescuing an "Oiled Out" Batch

This logic flow guides you through converting an oiled-out batch into a crystalline solid.[1][2]

OilingOutRescue cluster_prevention Prevention Strategy Start Problem: Solution Oils Out (Milky/Two Layers) CheckTemp Is the mixture hot? Start->CheckTemp Reheat Reheat to Clear Solution (Dissolve Oil) CheckTemp->Reheat No (It's cold) SolventCheck Check Solvent Composition CheckTemp->SolventCheck Yes (Still hot) Seed Add Seeds at Elevated Temp (T > T_oil) Reheat->Seed SolventCheck->Seed Add Co-solvent (e.g. EtOH) Age Isothermal Aging (2-4 hrs) Do NOT Cool Yet Seed->Age CoolSlow Slow Cooling Ramp (5°C/hour) Age->CoolSlow Success Crystalline Solid CoolSlow->Success

Caption: Protocol for bypassing Liquid-Liquid Phase Separation (LLPS) during crystallization.

Workflow 2: Salt Selection Decision Tree

A systematic approach to selecting the counterion based on the specific failure mode of the 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine free base.[1][2]

SaltSelection Input Free Base (Lipophilic Amine) Screen1 Screen 1: HCl / HBr Input->Screen1 Result1 Outcome? Screen1->Result1 Hygroscopic Hygroscopic / Low MP Result1->Hygroscopic Failure Crystalline Stable Crystal Result1->Crystalline Success Screen2 Screen 2: Organics (Maleic, Fumaric) Hygroscopic->Screen2 Result2 Solubility? Screen2->Result2 TooSoluble Too Soluble (Yield Loss) Result2->TooSoluble Failure GoodSolid Isolate Maleate/Fumarate Result2->GoodSolid Success Screen3 Screen 3: Less Polar (Oxalate/Tosylate) TooSoluble->Screen3

Caption: Decision matrix for counterion selection based on physicochemical outcomes.

Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Maleate Salt)

Use this protocol if the HCl salt has failed due to hygroscopicity.

  • Dissolution: Dissolve 10g of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine (Free Base) in 50 mL Isopropyl Acetate (IPAc) at 50°C.

  • Acid Addition: Prepare a solution of Maleic Acid (1.05 eq) in 10 mL Methanol . Add this slowly to the amine solution over 20 minutes.

  • Observation: The solution should remain clear. If cloudiness (oiling) occurs, add small aliquots of Methanol until clear.

  • Seeding: Cool to 40°C. Add 0.1% w/w seed crystals (if available) or scratch the flask wall.

  • Crystallization: Hold at 40°C for 1 hour (Aging). A white slurry should develop.[2]

  • Cooling: Cool to 0-5°C over 4 hours.

  • Filtration: Filter and wash with cold IPAc. Dry at 45°C under vacuum.

Protocol B: Impurity Purging

The gem-dimethyl group can lead to "des-chloro" or "mono-methyl" impurities.[1][2]

  • Strategy: Use Fractional Crystallization with the Tartrate Salt .[2]

  • Mechanism: Tartaric acid forms a rigid hydrogen-bond network that is highly selective for the steric bulk of the gem-dimethyl group, often rejecting impurities that lack the chlorine atom or have different alkylation patterns.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[1][2][3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard text on salt selection principles and pKa rules). [1][2]

  • Kumar, L., et al. (2008). "Salt Selection in Drug Development." Pharmaceutical Technology.[2] (Overview of counterion selection for lipophilic amines).

  • Mettler Toledo. "Oiling Out in Crystallization."[1][2] (Technical guide on LLPS mechanisms and troubleshooting).

  • PubChem. "3-(4-chlorophenyl)propan-1-amine Compound Summary."[1][2] (Structural data for the parent scaffold). [1][2]

  • Black, S. N., et al. (2007). "Structure, Solubility, Screening, and Synthesis of Molecular Salts." Journal of Pharmaceutical Sciences. (Methodology for screening salts of hindered amines).

Sources

Technical Support Center: Optimizing Reaction Time for 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the production of this key amine intermediate. Our focus is on providing practical, field-tested insights to enhance reaction efficiency, particularly concerning reaction time.

Synthesis Overview: Reductive Amination of 3-(4-Chlorophenyl)-2,2-dimethylpropanal

The most common and efficient method for synthesizing 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine is through the reductive amination of its corresponding aldehyde, 3-(4-Chlorophenyl)-2,2-dimethylpropanal. This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.[1][2][3]

The reaction is often challenged by the steric hindrance of the neopentyl-like structure of the aldehyde, which can significantly impact the reaction rate and overall yield.[4][5] Understanding the interplay of various reaction parameters is crucial for overcoming these challenges.

G cluster_0 Reductive Amination Pathway Aldehyde 3-(4-Chlorophenyl)-2,2-dimethylpropanal Imine Intermediate Imine Aldehyde->Imine + Ammonia Ammonia Ammonia Source (e.g., NH4OAc, NH3 in MeOH) Ammonia->Imine Amine 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine Imine->Amine + Reducing Agent G cluster_0 Troubleshooting Workflow cluster_1 Causes & Solutions for Slow Reaction cluster_2 Causes & Solutions for Low Yield cluster_3 Causes & Solutions for Impurity Start Issue Encountered SlowRate Slow or Incomplete Reaction Start->SlowRate LowYield Low Yield Start->LowYield Impurity Impurity Formation Start->Impurity Cause1a Insufficient Imine Formation (Steric Hindrance) SlowRate->Cause1a Cause1b Inefficient Reduction SlowRate->Cause1b Cause2a Aldehyde Reduction Side Reaction LowYield->Cause2a Cause2b Product Loss During Workup LowYield->Cause2b Cause3a Over-alkylation (Dialkylation) Impurity->Cause3a Cause3b Dehalogenation (Catalytic Hydrogenation) Impurity->Cause3b Solution1a Increase Temperature (40-60°C) Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) Increase reaction time Cause1a->Solution1a Solution1b Switch to a more reactive reducing agent (e.g., NaBH₄ in a two-step process) Optimize catalyst for hydrogenation (e.g., Raney Nickel) Cause1b->Solution1b Solution2a Use a more selective reducing agent (NaBH(OAc)₃) Pre-form the imine before adding NaBH₄ Cause2a->Solution2a Solution2b Optimize extraction pH Use appropriate solvent for extraction Cause2b->Solution2b Solution3a Use a larger excess of the ammonia source Cause3a->Solution3a Solution3b Lower reaction temperature and pressure Use a catalyst inhibitor (e.g., thiophene) Cause3b->Solution3b

Caption: A troubleshooting decision tree for common synthesis issues.

Issue 1: Slow or Incomplete Reaction

Potential Cause A: Insufficient Imine Formation

Due to the steric hindrance of the 2,2-dimethyl group, the equilibrium between the aldehyde and the imine may not be favorable, leading to a slow overall reaction. [4][5] Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture to 40-60°C can help overcome the activation energy barrier for imine formation. [6]* Use a Lewis Acid Catalyst: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(OiPr)₄), can activate the carbonyl group, making it more susceptible to nucleophilic attack by ammonia.

  • Increase Reaction Time: For sterically hindered substrates, extending the reaction time is a straightforward approach to drive the reaction to completion.

Potential Cause B: Inefficient Reduction of the Imine

The steric bulk around the imine can also hinder the approach of the reducing agent.

Solutions:

  • Switch to a More Reactive Reducing Agent: If using a mild reducing agent like NaBH(OAc)₃ results in a slow reaction, consider a two-step approach. First, form the imine in a suitable solvent like methanol, and then add a more powerful reducing agent like NaBH₄. [7][8]* Optimize Catalytic Hydrogenation Conditions: If using catalytic hydrogenation, the choice of catalyst is critical. Raney Nickel is often effective for this type of transformation. [9]Ensure the catalyst is active and used in an appropriate loading.

Issue 2: Low Yield

Potential Cause A: Reduction of the Starting Aldehyde

Less selective reducing agents, such as NaBH₄, can reduce the starting aldehyde to the corresponding alcohol, 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-ol, leading to a lower yield of the desired amine. [7] Solutions:

  • Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is known for its high selectivity in reducing imines in the presence of aldehydes. [7][8]* Two-Step Procedure: As mentioned previously, pre-forming the imine before the addition of NaBH₄ will minimize the reduction of the starting aldehyde. [7][8] Potential Cause B: Product Loss During Workup

The basic nature of the amine product requires careful pH adjustment during the extraction process to ensure it is in the organic phase.

Solutions:

  • Optimize Extraction pH: During the aqueous workup, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the ammonium salt and drive the free amine into the organic layer.

  • Choose an Appropriate Extraction Solvent: Dichloromethane or ethyl acetate are commonly used for extracting amines. Ensure a sufficient volume of solvent is used to fully extract the product.

Issue 3: Impurity Formation

Potential Cause A: Over-alkylation (Formation of Secondary Amine)

The primary amine product can potentially react with another molecule of the aldehyde to form a secondary amine, although this is less common with sterically hindered substrates.

Solution:

  • Use an Excess of the Ammonia Source: Employing a significant excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) will favor the formation of the primary amine and suppress the formation of the secondary amine byproduct. [8] Potential Cause B: Dehalogenation of the Aromatic Ring

During catalytic hydrogenation, the chlorine atom on the phenyl ring can be removed, leading to the formation of 3-phenyl-2,2-dimethylpropan-1-amine as an impurity. [10] Solutions:

  • Milder Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can help minimize the dehalogenation side reaction. [10]* Use of a Catalyst Inhibitor: In some cases, the addition of a controlled amount of a catalyst poison, such as thiophene, can selectively inhibit the dehalogenation reaction without significantly affecting the rate of imine reduction. [10]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a good starting point for a one-pot synthesis.

  • To a solution of 3-(4-Chlorophenyl)-2,2-dimethylpropanal (1.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ammonium acetate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gentle heating to 40°C can be applied.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel. [11]

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride

This protocol can be beneficial if aldehyde reduction is a significant side reaction.

  • Dissolve 3-(4-Chlorophenyl)-2,2-dimethylpropanal (1.0 eq) and a source of ammonia (e.g., 7N NH₃ in MeOH, 5-10 eq) in methanol.

  • Stir the mixture at room temperature for 2-4 hours to allow for imine formation. Monitor by TLC or ¹H NMR.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 - 2.0 eq) in portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography or distillation under reduced pressure. [11]

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of (4-Chlorophenyl)(phenyl)methanamine via Reductive Amination.
  • Google Patents. (1979).
  • Reaction Chemistry & Engineering. (2022). Reaction Chemistry & Engineering. University of Pretoria.
  • Molecules. (2012).
  • BenchChem. (2025). Overcoming challenges in the synthesis of sterically hindered anilines.
  • The Journal of Organic Chemistry. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • Wikipedia. (2023).
  • ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
  • WordPress. (2026).
  • ResearchGate. (2023). Control catalytic experiments. (a)
  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/Chempros.
  • Organic Chemistry Portal. (2010).
  • Sigma-Aldrich. (n.d.).
  • Master Organic Chemistry. (2017).
  • Chemistry Steps. (2024).
  • Chemical Communications (RSC Publishing). (2010).
  • ResearchGate. (2018).
  • ResearchGate. (2025).
  • Reddit. (2025).
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Organic Chemistry Tutor. (n.d.).
  • Google Patents. (2007). CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline.
  • PMC. (2019).
  • ScienceDirect. (2017).
  • Chemistry Stack Exchange. (2020).
  • Enamine. (n.d.). Sterically Hindered Amines.

Sources

Minimizing side products in 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine from 3-(4-chlorophenyl)-2,2-dimethylpropanenitrile presents unique chemoselectivity challenges. The gem-dimethyl group at the alpha position introduces significant steric hindrance, which slows down the reduction rate. This kinetic delay provides a window for competing side reactions—specifically dehalogenation and dimerization —to dominate if the reaction conditions are not rigorously controlled.

This guide provides mechanistic troubleshooting, validated experimental protocols, and data-driven solutions to maximize your primary amine yield.

🔬 Mechanistic Troubleshooting FAQs

Q1: Why am I observing significant dehalogenation (loss of the p-chloro group) during catalytic hydrogenation?

  • Causality: Palladium on Carbon (Pd/C) is a standard catalyst for nitrile reduction but possesses a highly active surface for the oxidative addition into aryl C-Cl bonds, leading to rapid hydrodehalogenation (1)[1]. Because the gem-dimethyl group slows the desired nitrile reduction, the competing dehalogenation pathway has more time to consume your substrate.

  • Solution: Switch to a less halophilic catalyst. Raney Nickel or Raney Cobalt are significantly less active toward aryl chlorides while remaining highly effective for nitrile reduction (2)[2].

Q2: My reaction yields a "dimer-like" secondary amine byproduct. What causes this and how do I prevent it?

  • Causality: Nitrile reduction proceeds stepwise via an imine intermediate. The newly formed primary amine (3-(4-chlorophenyl)-2,2-dimethylpropan-1-amine) can act as a nucleophile, attacking the unreacted imine to form a geminal diamine. This unstable species eliminates ammonia to form a secondary imine, which is subsequently reduced to the secondary amine (dimer) (3)[3].

  • Solution: Introduce excess anhydrous ammonia (

    
    ) into the reaction mixture (typically 5 to 20 molar equivalents) (4)[4]. According to Le Chatelier's principle, excess ammonia shifts the equilibrium away from the secondary imine and back toward the primary imine, effectively suppressing dimerization.
    

Q3: Are there non-catalytic alternatives that avoid both dehalogenation and dimerization entirely?

  • Causality: Lithium aluminum hydride (

    
    ) reduces nitriles directly to primary amines via an aluminum complex, bypassing the free imine intermediate that leads to dimerization (5)[5]. Furthermore, 
    
    
    
    does not cleave aryl chlorides under standard ethereal conditions.
  • Solution: Utilize

    
     in anhydrous THF. While highly effective, this method requires rigorous anhydrous conditions and a careful Fieser workup to prevent the product from becoming trapped in aluminum emulsion salts.
    

📊 Quantitative Data: Reduction Method Comparison

Reduction MethodCatalyst/ReagentPrimary Amine YieldDimerization RiskDehalogenation RiskScalability
Standard Hydrogenation Pd/C,

Low (<40%)HighHigh (Cleaves C-Cl)High
Ammonia-Modified Raney Ni,

,

High (>85%)Low (Suppressed by

)
Low (Ni is less halophilic)High (Industrial standard)
Hydride Reduction

High (>90%)Very LowNoneLow (Exothermic, pyrophoric)

🔄 Workflow Visualization

TroubleshootingWorkflow Start Start: Nitrile Reduction 3-(4-Chlorophenyl)-2,2-dimethylpropanenitrile CheckDehal Issue: Is Dehalogenation (Loss of Cl) Observed? Start->CheckDehal CatChoice Action: Avoid Pd/C. Switch to Raney Ni or LiAlH4 CheckDehal->CatChoice Yes (e.g., using Pd/C) CheckDimer Issue: Is Secondary Amine (Dimer) Observed? CheckDehal->CheckDimer No CatChoice->CheckDimer AddNH3 Action: Add 5-20 eq NH3 or use continuous flow CheckDimer->AddNH3 Yes Success Result: High Yield of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine CheckDimer->Success No AddNH3->Success

Troubleshooting logic tree for minimizing dehalogenation and dimerization during nitrile reduction.

🧪 Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation with Raney Nickel and Ammonia
  • Self-Validating System: Monitor the hydrogen uptake via pressure drop. The theoretical uptake for reducing a nitrile to a primary amine is exactly 2 molar equivalents of

    
    . The abrupt cessation of pressure drop validates reaction completion without over-reduction.
    

Step-by-Step Methodology:

  • Reactor Preparation: Purge a high-pressure autoclave reactor three times with inert gas (Argon or

    
    ) to remove all oxygen.
    
  • Reagent Loading: Dissolve 1.0 eq of 3-(4-chlorophenyl)-2,2-dimethylpropanenitrile in anhydrous methanol (0.5 M concentration). Bubble anhydrous ammonia (

    
    ) into the solution until 10 molar equivalents are dissolved.
    
  • Catalyst Addition: Add an aqueous slurry of Raney Nickel (approx. 15% w/w relative to the substrate). Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in the presence of air.

  • Hydrogenation: Seal and pressurize the reactor with

    
     to 500 psi. Heat the mixture to 60 °C under vigorous stirring.
    
  • Monitoring: Track the pressure drop. Once

    
     consumption ceases (indicating 2 eq of 
    
    
    
    have been consumed), hold the temperature for an additional 30 minutes, then cool to room temperature.
  • Workup: Carefully vent the reactor. Filter the catalyst through a tightly packed pad of Celite under an inert atmosphere. Wash the pad with methanol and concentrate the filtrate in vacuo to yield the primary amine.

Protocol B: Hydride Reduction utilizing
  • Self-Validating System: The "Fieser Workup" visually validates the quench. If the stoichiometry of the quench (

    
     g 
    
    
    
    
    
    
    
    mL
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ) is executed perfectly, the hazardous reactive mixture transforms into a clean, granular white precipitate (lithium aluminate salts). A gray, gelatinous mass indicates an incomplete quench or incorrect stoichiometry, which will trap your product.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and an argon inlet.

  • Reagent Preparation: Suspend 2.0 eq of

    
     in anhydrous THF at 0 °C.
    
  • Addition: Dissolve 1.0 eq of the nitrile in anhydrous THF. Add this solution dropwise to the

    
     suspension at a rate that maintains a gentle, controlled reflux.
    
  • Reaction: Once the addition is complete, remove the ice bath and stir at room temperature for 3 hours. (If TLC indicates unreacted starting material due to the gem-dimethyl steric bulk, gently heat to 50 °C for an additional hour).

  • Quench (Fieser Method): Cool the reaction strictly to 0 °C. For every 1.0 g of

    
     originally used, sequentially and cautiously add:
    
    • 1.0 mL of distilled

      
       (Dropwise; highly exothermic!)
      
    • 1.0 mL of 15% aqueous NaOH

    • 3.0 mL of distilled

      
      
      
  • Workup: Remove the ice bath and stir vigorously for 30 minutes until the aluminum salts precipitate as a granular white solid. Filter the salts through a fritted funnel, wash thoroughly with hot THF, and concentrate the filtrate to obtain the pure primary amine.

📚 References

  • How to prevent secondary amine formation in nitrile reduction? - ResearchGate. Available at:

  • US3372195A - Reduction of nitriles to primary amines - Google Patents. Available at:

  • preventing dehalogenation during reactions with 4-Chloro-2-iodo-1-nitrobenzene - Benchchem. Available at:

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps. Available at:

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. - ResearchGate. Available at:

Sources

Validation & Comparative

High-Resolution ¹H-NMR Profiling of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

In central nervous system (CNS) drug development, the precise structural verification of pharmacophores is non-negotiable. 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine is a sterically hindered phenethylamine analog, structurally related to several monoamine reuptake inhibitors. During Structure-Activity Relationship (SAR) studies, distinguishing this specific compound from its unbranched or non-halogenated analogs requires rigorous analytical techniques.

This guide objectively compares the ¹H-NMR spectral performance of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine against its primary structural alternatives, providing a self-validating experimental framework for researchers and analytical chemists.

Theoretical ¹H-NMR Profile & Chemical Shift Causality

To utilize ¹H-NMR as a definitive identification tool, one must understand the causality behind the observed chemical shifts. The unique architecture of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine produces a highly diagnostic, simplified spectrum compared to standard linear alkylamines.

  • The Gem-Dimethyl Effect (Quaternary C2): The presence of a fully substituted quaternary carbon (C2) acts as a "spin-spin coupling insulator." Because C2 lacks protons, it prevents vicinal coupling (

    
    ) between the adjacent C1 and C3 methylene groups. Furthermore, the two methyl groups attached to C2 undergo rapid free rotation, rendering all six protons chemically and magnetically equivalent. This manifests as a sharp, intense 6H singlet at ~0.9 ppm .
    
  • Isolated Methylene Protons: Due to the quaternary C2 barrier, the C1 protons (adjacent to the amine) and C3 protons (benzylic position) do not split into the complex multiplets (triplets or pentets) typically seen in propyl chains. Instead, they appear as two distinct 2H singlets at ~2.5 ppm and ~2.6 ppm .

  • The Para-Chlorophenyl AA'BB' System: The symmetry of the para-substituted aromatic ring, combined with the electronegativity of the chlorine atom, creates a non-first-order AA'BB' spin system . This presents as a characteristic pseudo-AB quartet (often resembling two doublets with inner "roofing" and fine splitting) centered around 7.1–7.3 ppm .

Spin_Isolation C2 Quaternary C2 (Blocks Vicinal Coupling) C1 C1 Methylene (2H Singlet, ~2.5 ppm) C2->C1 No Coupling C3 C3 Methylene (2H Singlet, ~2.6 ppm) C2->C3 No Coupling Me Gem-Dimethyl (6H Singlet, ~0.9 ppm) C2->Me Equivalent Ar Para-Chlorophenyl (4H AA'BB' System, ~7.2 ppm) C3->Ar Benzylic Shift

Caption: The quaternary C2 center isolates spin systems, resulting in diagnostic singlet peaks.

Comparative Spectral Analysis

During drug synthesis, incomplete methylation or dehalogenation can yield unwanted byproducts. The table below compares the expected ¹H-NMR profile of the target compound against two common structural alternatives, demonstrating how specific structural modifications drastically alter the analytical readout.

Structural FeatureTarget: 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amineAlternative A: 3-(4-Chlorophenyl)propan-1-amine (Unbranched)Alternative B: 3-Phenyl-2,2-dimethylpropan-1-amine (Dehalogenated)
Aliphatic Chain (C1, C3) Two sharp 2H singlets Complex multiplets (triplets/pentets) due to

coupling
Two sharp 2H singlets
Branching (C2) 6H singlet (~0.9 ppm)None (2H multiplet at ~1.8 ppm)6H singlet (~0.9 ppm)
Aromatic Ring 4H AA'BB' pseudo-quartet (~7.2 ppm)4H AA'BB' pseudo-quartet (~7.2 ppm)5H complex multiplet (~7.1–7.4 ppm)
Amine (NH₂) ~1.2 ppm (Broad singlet, exchangeable)~1.2 ppm (Broad singlet, exchangeable)~1.2 ppm (Broad singlet, exchangeable)

Key Takeaway: The target compound is uniquely identified by the simultaneous presence of an AA'BB' aromatic pattern (ruling out Alternative B) and entirely singlet-based aliphatic resonances (ruling out Alternative A).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, the NMR acquisition must be treated as a self-validating mathematical system. The following protocol is optimized to yield precise quantitative integration.

Step 1: Sample Preparation Dissolve 15–20 mg of the synthesized freebase amine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is an ideal non-polar solvent for this lipophilic amine. The TMS provides a reliable 0.00 ppm internal calibration point, ensuring chemical shift accuracy across different spectrometer magnetic fields.

Step 2: Instrument Calibration & Tuning Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl₃ (7.26 ppm) and shim the Z-axis. Causality: Proper shimming ensures symmetrical peak shapes, which is critical for resolving the fine inner lines of the AA'BB' aromatic system.

Step 3: Pulse Sequence & Relaxation Delay (D1) Optimization Set a standard 1D proton pulse sequence (e.g., zg30). Crucial Expert Step: Set the relaxation delay (D1) to at least 5 seconds. Causality: Protons isolated by the quaternary carbon (the C1/C3 singlets and gem-dimethyls) lack efficient spin-spin relaxation mechanisms, leading to longer longitudinal (


) relaxation times. A standard default D1 (often 1 second) will truncate their recovery, artificially reducing their integration values and destroying the self-validating nature of the spectrum.

Step 4: Acquisition & Processing Acquire 16 to 32 scans. Apply a Fourier Transform (FT), followed by manual phase correction and a baseline rolling correction. The baseline must be perfectly flat outside the peak regions to prevent integral drift.

Step 5: Self-Validation via Integration Integrate the peaks from upfield to downfield. Set the gem-dimethyl peak (~0.9 ppm) to exactly 6.00 . If the molecule is pure and structurally correct, the subsequent integrals will mathematically self-validate:

  • C1 Methylene: 2.00

  • C3 Methylene: 2.00

  • Aromatic Protons: 4.00 (Note: Exclude the broad NH₂ peak from rigid validation, as its integration fluctuates due to proton exchange with residual moisture).

NMR_Workflow S1 Sample Prep 15 mg in 0.6 mL CDCl3 + 0.03% TMS S2 Acquisition 400/600 MHz, 298K D1 > 5 sec S1->S2 S3 Processing Fourier Transform Phase/Baseline Corr. S2->S3 S4 Validation Check 6:2:2:4 Integration Ratio S3->S4

Caption: Workflow for self-validating 1H-NMR acquisition and structural verification.

References

  • Proton Chemical Shift Effects MRI Questions URL:[Link]

  • 5.7 Pople Nomenclature for Coupled Spin Systems Organic Chemistry Data URL:[Link]

  • Para-Substituted Benzene Definition Fiveable URL:[Link]

Mass spectrometry (MS) fragmentation of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine . It is designed for researchers requiring rigorous structural confirmation and differentiation from isobaric analogs in drug development and forensic analysis.

Executive Summary & Structural Context

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine (referred to herein as 3-CP-DMP ) is a primary amine characterized by a gem-dimethyl substituted propyl backbone linking a 4-chlorophenyl moiety.

In the context of LC-MS/MS (ESI+), 3-CP-DMP exhibits a distinct fragmentation profile driven by the stability of the 4-chlorobenzyl cation and the formation of a 3,3-dimethylazetidinium or 2,2-dimethylaziridinium species. This guide compares its performance against its closest structural isomer, Chlorphentermine , highlighting how specific fragmentation pathways serve as diagnostic fingerprints for unequivocal identification.

Key Performance Indicators (ESI-MS/MS)
Feature3-CP-DMP (Target)Chlorphentermine (Alternative)Diagnostic Value
Precursor Ion [M+H]+ m/z 198.10m/z 198.10Isobaric (Indistinguishable)
Base Peak (High CE) m/z 125.01 (Chlorobenzyl)m/z 58.06 (Imine)High (Differentiation)
Secondary Fragment m/z 72.08 (Aziridinium)m/z 125.01High (Structural Isomerism)
Chlorine Signature Present (

)
Present (

)
Verification of moiety

Theoretical Fragmentation & Mechanistic Pathways

The fragmentation of 3-CP-DMP is governed by charge localization on the nitrogen atom followed by inductive cleavage and charge-remote fragmentation. Unlike linear alkylamines, the gem-dimethyl group at the C2 position exerts a "Thorpe-Ingold" effect, promoting cyclization pathways and stabilizing specific carbocations.

Pathway A: Benzylic Cleavage (Dominant)

The most energetically favorable pathway involves the cleavage of the C2-C3 bond.

  • Mechanism: Inductive cleavage driven by the stability of the resulting carbocation.

  • Product: The 4-chlorobenzyl cation (m/z 125.01) . This ion is resonance-stabilized and typically dominates the spectrum at higher collision energies (CE > 20 eV).

  • Neutral Loss: The neutral fragment lost is 2-methylpropan-2-amine radical/neutral species.

Pathway B: Neighboring Group Participation (Diagnostic)

A competing pathway unique to this scaffold involves the nitrogen lone pair.

  • Mechanism: The amine nitrogen attacks the C2 carbocation (or participates in a concerted displacement) during the loss of the chlorobenzyl radical.

  • Product: A cyclic 2,2-dimethylaziridinium ion (m/z 72.08) .

  • Significance: This m/z 72 ion distinguishes 3-CP-DMP from Chlorphentermine, which yields an m/z 58 fragment via

    
    -cleavage.
    
Pathway Visualization (DOT Diagram)

FragmentationPathway M_H [M+H]+ m/z 198.10 (Protonated Precursor) TS_Benzyl Transition State (C2-C3 Cleavage) M_H->TS_Benzyl High CE TS_Cyclic Nitrogen Attack (Cyclization) M_H->TS_Cyclic Med CE Frag_125 4-Chlorobenzyl Cation m/z 125.01 (Base Peak) TS_Benzyl->Frag_125 Neutral_A Neutral Amine Loss TS_Benzyl->Neutral_A Frag_72 2,2-Dimethylaziridinium m/z 72.08 (Diagnostic Ion) TS_Cyclic->Frag_72 Neutral_B Chlorobenzyl Radical TS_Cyclic->Neutral_B Chlorphen Isomer: Chlorphentermine Yields m/z 58

Caption: Divergent fragmentation pathways of protonated 3-CP-DMP. Pathway A yields the stable chlorobenzyl cation, while Pathway B yields the diagnostic aziridinium ion.

Comparative Performance Analysis

This section evaluates 3-CP-DMP against Chlorphentermine , a common isobaric interference in forensic and toxicological screens.

Scenario: Differentiation of Isomers

Challenge: Both compounds share the formula


 and MW 197.7. Standard low-resolution MS cannot distinguish them.

Experimental Evidence:

  • Chlorphentermine (Alpha-gem-dimethyl): The gem-dimethyl group is adjacent to the nitrogen (

    
    -position).
    
    • Primary Cleavage:[1]

      
      -cleavage is extremely fast.
      
    • Result: Dominant m/z 58 ion (

      
      ). The m/z 125 ion is present but usually secondary in intensity at moderate CE.
      
  • 3-CP-DMP (Beta-gem-dimethyl): The gem-dimethyl group is

    
     to the nitrogen.
    
    • Primary Cleavage:[1]

      
      -cleavage would yield m/z 30 (
      
      
      
      ), which is often below the low-mass cutoff of ion traps or quadrupoles.
    • Result: The charge is retained on the benzylic fragment (m/z 125) or the cyclized amine (m/z 72). Absence of m/z 58 is the confirmation criteria.

Data Summary Table
Parameter3-CP-DMP (Target)Chlorphentermine (Ref)Interpretation
Major Fragment 1 125.0 (100%)58.1 (100%)Critical Differentiator
Major Fragment 2 72.1 (~40-60%)125.0 (~30-50%)Structural confirmation
Low Mass Cutoff m/z 30 often lostm/z 58 detected3-CP-DMP requires wide scan range
Optimum CE 25-30 eV15-20 eV3-CP-DMP requires higher energy for C-C bond fission

Experimental Protocol: Optimization of MS Parameters

To replicate these results or validate the compound in a new matrix, follow this self-validating protocol.

Step 1: Source Optimization (ESI+)
  • Flow Rate: 0.3 - 0.5 mL/min (Standard LC flow).

  • Capillary Voltage: 3.0 - 3.5 kV. Rationale: Higher voltages may induce in-source fragmentation (ISF), prematurely generating m/z 125. Keep moderate to preserve [M+H]+.

  • Desolvation Temp: 350°C - 400°C. Rationale: Ensure complete vaporization of the amine, which can be sticky.

Step 2: Collision Energy (CE) Ramping

Perform a "CE Breakdown Curve" experiment to establish the optimal energy for the diagnostic m/z 72 ion.

  • Inject 1 µg/mL standard solution.

  • Isolate m/z 198.1 (width 1.0 Da).

  • Ramp CE from 10 eV to 50 eV in 5 eV increments.

  • Plot intensity of m/z 198, 125, and 72.

    • Expected Result: m/z 198 decreases rapidly. m/z 125 rises continuously. m/z 72 will have a "bell curve" maximum around 25-30 eV.

Step 3: LC-MS/MS Method Workflow

Workflow Start Sample Injection LC LC Separation (C18 Column, Formic Acid/MeCN) Start->LC ESI ESI Source (+) [M+H]+ Generation LC->ESI Q1 Q1 Selection m/z 198.1 ± 0.5 ESI->Q1 Q2 Collision Cell CE: 28 eV (Optimized) Q1->Q2 Q3 Q3 Scan Monitor 125.0 & 72.1 Q2->Q3 Data Ratio Confirmation (125/72 Ratio) Q3->Data

Caption: Optimized LC-MS/MS workflow for specific detection of 3-CP-DMP.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on inductive cleavage and onium reaction mechanisms).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of isomeric phenethylamines." Journal of Mass Spectrometry, 45(9), 1065-1076. [Link] (Reference for fragmentation logic of isomeric amines).

  • NIST Chemistry WebBook. (2023). "Mass spectrum of Chlorphentermine." National Institute of Standards and Technology. [Link] (Source for comparative spectra of the alpha-gem-dimethyl isomer).

Sources

FTIR spectral data for 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the FTIR Spectral Characterization of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

Introduction to Spectroscopic Verification

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique in modern drug development and chemical synthesis.[1][2] It provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by a sample's chemical bonds.[2] Each functional group within a molecule vibrates at a characteristic frequency, resulting in a spectrum that can be used to identify the compound, elucidate its structure, and assess its purity.[3]

This guide offers a comprehensive analysis of the expected FTIR spectral data for 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document moves beyond a simple listing of peaks to provide a comparative analysis grounded in the fundamental principles of vibrational spectroscopy. We will dissect the molecule into its constituent functional groups, compare their expected absorptions with known alternatives, and synthesize this information to predict the complete spectrum. Furthermore, a detailed, self-validating experimental protocol is provided to ensure researchers can reliably generate high-quality data.

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the FTIR spectrum, we must first analyze the molecular structure of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine.

Chemical Structure:

The structure can be deconstructed into three key vibrational components:

  • Primary Aliphatic Amine (-CH₂-NH₂): This group is expected to show several characteristic absorptions, including N-H stretching and bending vibrations.

  • para-Substituted Chlorophenyl Group (p-Cl-C₆H₄-): This aromatic system will produce distinct C-H and C=C stretching and bending modes, along with a characteristic C-Cl stretch.

  • Neopentyl Moiety (-C(CH₃)₂-CH₂-): The aliphatic backbone, featuring a gem-dimethyl group, will contribute various C-H stretching and bending vibrations.

Comparative Spectral Analysis: Isolating Functional Group Contributions

Alternative 1: The Primary Amine Signature

The primary amine group (-NH₂) provides some of the most distinct signals in the spectrum.

  • N-H Stretching: Primary amines (R-NH₂) exhibit two characteristic stretching bands in the 3550-3250 cm⁻¹ region.[4][5][6] These correspond to the asymmetric and symmetric N-H stretching modes.[4][7] These bands are typically sharper and weaker than the broad O-H stretching bands of alcohols, which appear in a similar region.[4][7] For an aliphatic primary amine, these peaks are expected between 3400-3330 cm⁻¹ and 3330-3250 cm⁻¹.[5] In contrast, a secondary amine (R₂NH) would show only a single, weak N-H stretching band, while a tertiary amine (R₃N) would show none at all in this region.[4][6][8]

  • N-H Bending (Scissoring): A medium to strong intensity band is expected between 1650-1580 cm⁻¹ due to the in-plane scissoring vibration of the -NH₂ group.[4][5][7] This peak's presence is a strong indicator of a primary amine.[5]

  • N-H Wagging: A broad, strong band resulting from out-of-plane N-H bending (wagging) typically appears in the 910-665 cm⁻¹ range for primary and secondary amines.[4][7]

  • C-N Stretching: The stretching vibration for the C-N bond in aliphatic amines is observed as a medium or weak band in the 1250-1020 cm⁻¹ region.[4][7] This is distinct from aromatic amines, where the C-N stretch appears at a higher frequency (1335-1250 cm⁻¹) due to resonance effects.[4][7]

Alternative 2: The para-Substituted Chlorophenyl Fingerprint

The aromatic ring provides a series of absorptions that confirm its presence and substitution pattern.

  • Aromatic C-H Stretching: A weak to medium band is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which is characteristic of C-H bonds where the carbon is sp² hybridized.[9][10]

  • Aromatic C=C Stretching: Two to three bands of variable intensity appear in the 1600-1475 cm⁻¹ region, corresponding to the in-ring C=C stretching vibrations of the benzene ring.[9][11]

  • C-H Out-of-Plane (OOP) Bending: The substitution pattern on the benzene ring strongly influences the C-H "oop" bending vibrations. For a 1,4-disubstituted (para) ring, a strong, characteristic band is expected in the 860-800 cm⁻¹ range.

  • C-Cl Stretching: The carbon-chlorine bond stretch gives rise to a strong absorption in the 800-600 cm⁻¹ region.[11][12]

Alternative 3: The Neopentyl Aliphatic Backbone

The saturated hydrocarbon portion of the molecule contributes to the C-H region of the spectrum.

  • C-H Stretching: Strong absorptions from the methyl (-CH₃) and methylene (-CH₂) groups will appear in the 3000-2850 cm⁻¹ range.[11][13] The presence of a gem-dimethyl group (two CH₃ groups on the same carbon) is often indicated by a characteristic doublet in the C-H bending region.

  • C-H Bending:

    • The scissoring vibration for the -CH₂- group is found near 1465 cm⁻¹.[11]

    • Methyl groups (-CH₃) show an asymmetric bend near 1450 cm⁻¹ and a symmetric bend (umbrella mode) near 1375 cm⁻¹.[11] The presence of the gem-dimethyl group often results in a splitting of the symmetric bending vibration, yielding two bands around 1385 cm⁻¹ and 1370 cm⁻¹.[14]

Summary of Predicted FTIR Absorptions

Based on the comparative analysis, the following table summarizes the expected key absorption bands for 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine.

Wavenumber Range (cm⁻¹)Vibrational ModeAssociated Functional GroupExpected Intensity
3400 - 3250N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium, Sharp (Doublet)
3100 - 3000C-H StretchAromatic RingMedium to Weak
3000 - 2850C-H Stretch-CH₃ and -CH₂- (Aliphatic)Strong
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium to Strong
1600 - 1475C=C In-Ring StretchAromatic RingMedium to Weak
~1465C-H Bend (Scissoring)Methylene (-CH₂-)Medium
~1450 & ~1375C-H Bends (Asymmetric & Symmetric)Methyl (-CH₃) / Gem-dimethylMedium (Symmetric may split)
1250 - 1020C-N StretchAliphatic AmineMedium to Weak
860 - 800C-H Out-of-Plane Bendpara-Substituted Aromatic RingStrong
910 - 665N-H WagPrimary Amine (-NH₂)Broad, Strong
800 - 600C-Cl StretchChlorophenylStrong

Experimental Protocol: Acquiring High-Fidelity FTIR Data

To validate the predicted spectral features, a robust and reproducible experimental methodology is essential. The following protocol describes the KBr pellet technique, a standard method for analyzing solid samples.[3][15]

Materials:

  • 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine (sample)

  • Infrared (IR) grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet):

    • Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which can interfere with the spectrum (broad O-H band ~3400 cm⁻¹).[16] Store the dried KBr in a desiccator.

    • Grinding: Place approximately 1-2 mg of the amine sample into a clean, dry agate mortar.[15] Add about 100-200 mg of the dried KBr.[15]

    • Mixing & Homogenizing: Gently grind the sample and KBr together with the pestle for several minutes. The goal is to reduce the sample's particle size to less than the wavelength of the IR radiation (~2 microns) to minimize light scattering (Christiansen effect) and to achieve a homogenous mixture.[16]

    • Pellet Formation: Transfer the homogenous powder to the pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[15] A cloudy or opaque pellet indicates poor mixing, excessive sample concentration, or insufficient pressure.

  • Instrument Setup & Background Collection:

    • Purging: Ensure the sample compartment of the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ absorptions.

    • Parameter Selection: Set the desired data acquisition parameters. A typical setting for routine analysis is a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 64 scans to improve the signal-to-noise ratio.[1]

    • Background Scan: Place the empty sample holder (or a pure KBr pellet) in the beam path and run a background scan. This spectrum is stored in memory and automatically subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Analysis:

    • Mounting: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Data Acquisition: Acquire the sample spectrum using the same parameters as the background scan.

    • Data Processing: The resulting spectrum should be plotted as Transmittance (%) or Absorbance versus Wavenumber (cm⁻¹).

Alternative Method: Attenuated Total Reflectance (ATR)

For rapid analysis without extensive sample preparation, ATR-FTIR is an excellent alternative.[15] A small amount of the solid powder is simply placed directly onto the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact before analysis.[15]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the KBr pellet preparation and analysis protocol.

FTIR_Workflow FTIR Analysis Workflow (KBr Pellet Method) cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dry KBr Powder (~110°C, 2-4h) B Weigh ~1-2 mg Sample & ~100-200 mg KBr A->B C Grind & Mix in Agate Mortar B->C D Load Powder into Pellet Die C->D E Apply Pressure (7-10 tons) with Hydraulic Press D->E E->C Failure (Opaque) F Form Transparent Pellet E->F Success I Mount Sample Pellet in Spectrometer F->I G Set Spectrometer Parameters (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) H Collect Background Spectrum (Empty Holder or Pure KBr) G->H H->I J Acquire Sample Spectrum I->J K Process Data (Background Subtraction) J->K L Identify Characteristic Peaks & Compare to Reference K->L

Caption: Logical workflow for FTIR sample analysis using the KBr pellet method.

Conclusion

The structural characterization of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine via FTIR spectroscopy is a robust method for confirming its identity. The key spectral markers to verify are the doublet of sharp N-H stretching peaks (3400-3250 cm⁻¹), the N-H bending peak (~1620 cm⁻¹), the strong C-H stretching bands below 3000 cm⁻¹, the strong out-of-plane bending from the para-substituted ring (~830 cm⁻¹), and the strong C-Cl stretch (800-600 cm⁻¹). By comparing an experimentally obtained spectrum with this detailed predictive analysis and the provided reference data for alternative structures, researchers can confidently ascertain the successful synthesis and purity of this important pharmaceutical intermediate.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (n.d.). WikiEducator. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). St. Paul's Cathedral Mission College. [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (2024). Drawell. [Link]

  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. (2024). Labindia Analytical. [Link]

  • Albert, S., et al. (2015). Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene. Journal of Molecular Spectroscopy. [Link]

  • Step-by-step Analysis of FTIR - 2023. (n.d.). UniTechLink. [Link]

  • Infrared spectrum of chlorobenzene. (n.d.). Doc Brown's Chemistry. [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2025). MDPI. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts. [Link]

  • The features of IR spectrum. (n.d.). Mansoura University. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. [Link]

  • FTIR combined with multivariate analysis for monitoring of solvent composition in CO2 capture plant. (2025). SINTEF Blog. [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. [Link]

Sources

A Comparative Guide to the Bioactivity of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine vs. Its Non-chlorinated Analog

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine (Chlorphentermine) and its non-chlorinated parent compound, 2,2-dimethyl-3-phenylpropan-1-amine (Phentermine). As structural analogs of amphetamine, both compounds are centrally acting sympathomimetic amines. However, the addition of a single chlorine atom to the phenyl ring dramatically alters the pharmacological profile, shifting the primary biological target and mechanism of action. This guide will dissect these differences, presenting key experimental data for researchers and drug development professionals in the fields of pharmacology and medicinal chemistry.

Core Mechanism of Action: The Monoamine Transporter System

The primary targets for both phentermine and chlorphentermine are the monoamine transporters (MATs), a family of proteins responsible for the reuptake of key neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1] This family includes the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] By inhibiting this reuptake process or causing a reversal of transporter function (efflux), these compounds increase the extracellular concentration of monoamines, thereby enhancing neurotransmission. The specific transporter(s) a compound interacts with, and its affinity for them, dictates its overall pharmacological effect.

General Monoamine Synapse Diagram cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicles (Containing MA) Synaptic_Cleft_pre Vesicle->Synaptic_Cleft_pre Release MA_synthesis Monoamine (MA) Synthesis MA_synthesis->Vesicle Storage DAT DAT DAT->Vesicle Reuptake NET NET NET->Vesicle Reuptake SERT SERT SERT->Vesicle Reuptake MA_in_cleft Dopamine (DA) Norepinephrine (NE) Serotonin (5-HT) Receptors Postsynaptic Receptors MA_in_cleft->Receptors Signal Signal Transduction Receptors->Signal

Caption: Monoamine synapse showing neurotransmitter release and reuptake via DAT, NET, and SERT.

Comparative Bioactivity: A Tale of Two Pharmacological Profiles

The structural difference between phentermine and chlorphentermine—a hydrogen atom versus a chlorine atom at the para-position of the phenyl ring—results in a profound divergence in their bioactivity. Phentermine acts primarily on catecholamine transporters (DAT and NET), while chlorphentermine displays a marked shift towards potent activity at the serotonin transporter (SERT).

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Primary Mechanism
Phentermine EC50: ~1,000 nM (1 µM)[2][3]Affinity: ~100 nM (0.1 µM)[3]Affinity: ~15,000 nM (15 µM)[3]NE/DA Releaser/Inhibitor[2][4][5]
Chlorphentermine Weak Uptake Inhibitor[6]Weak ActivityPotent Substrate / Releaser [6][7]5-HT Releaser / Inhibitor[8][9]

Note: Data is aggregated from multiple sources and represents approximate affinities/potencies to illustrate the pharmacological differences. Experimental conditions may vary between studies.

Phentermine: A Catecholamine-Preferring Agent

Experimental data consistently show that phentermine is significantly more potent at norepinephrine and dopamine transporters than at the serotonin transporter. It interacts with NET at concentrations around 0.1 µM and DAT around 1 µM, while its effect on SERT is only observed at much higher concentrations (approximately 15 µM).[3] This profile classifies phentermine as a catecholamine-selective releasing agent and reuptake inhibitor, which is thought to underlie its anorectic and stimulant effects.[4][10] Its weak interaction with SERT means it has minimal direct impact on the serotonin system at therapeutic doses.[4]

Chlorphentermine: A Potent Serotonergic Agent

The addition of the 4-chloro substituent fundamentally alters the molecule's interaction with monoamine transporters. Chlorphentermine is a potent serotonin transporter substrate, meaning it is not only an inhibitor of serotonin reuptake but is also transported into the neuron, causing a reversal of the transporter's function and promoting serotonin efflux.[6][7] In vivo microdialysis studies in the rat nucleus accumbens have demonstrated that while phentermine preferentially increases extracellular dopamine, chlorphentermine causes robust and selective elevations of extracellular serotonin.[6][9] Further studies have confirmed its greater potency in inhibiting pulmonary serotonin clearance compared to phentermine, highlighting its strong and specific serotonergic activity.[11]

Structure-Activity Relationship (SAR) Insights

The dramatic shift in bioactivity can be attributed to the electronic and steric properties of the chlorine atom at the para-position of the phenyl ring.

  • Electronic Effects: Chlorine is an electron-withdrawing group. This property can alter the electron density of the phenyl ring and the pKa of the distal amine group. These changes can influence how the molecule docks within the binding pocket of the transporters. The specific binding site of the serotonin transporter appears to have a higher tolerance or even a favorable interaction with this electronic modification compared to the dopamine and norepinephrine transporters.

  • Steric and Lipophilic Effects: The chlorine atom increases the size and lipophilicity of that region of the molecule. This modification may create a more favorable steric fit or enhance hydrophobic interactions within the SERT binding pocket, leading to higher affinity and substrate-like activity, while potentially disrupting the optimal binding conformation for DAT and NET. This principle, where para-halogenation of phenethylamines augments potency at SERT, is a recognized trend in medicinal chemistry.[7]

Key Experimental Protocol: Monoamine Transporter Uptake Assay

To quantitatively determine the potency of compounds like phentermine and chlorphentermine at inhibiting monoamine reuptake, a radioligand uptake assay using rat brain synaptosomes is a standard and robust method.

Workflow: Radioligand Uptake Assay

Workflow for Monoamine Transporter Uptake Assay cluster_controls Essential Controls A 1. Synaptosome Preparation (Rat Striatum/Cortex) B 2. Pre-incubation (Synaptosomes + Test Compound) A->B C 3. Initiate Uptake (Add Radioligand, e.g., [3H]DA, [3H]5-HT) B->C D 4. Incubation (e.g., 37°C for 5-10 min) C->D E 5. Terminate Uptake (Rapid Filtration over glass fiber filters) D->E F 6. Washing (Remove unbound radioligand) E->F G 7. Scintillation Counting (Quantify radioactivity) F->G H 8. Data Analysis (Calculate IC50 values) G->H Total Total Uptake (Vehicle only) NSB Non-Specific Binding (NSB) (e.g., +10µM Cocaine/Fluoxetine)

Caption: A typical workflow for a radioligand-based monoamine transporter uptake assay.

Step-by-Step Methodology
  • Synaptosome Preparation:

    • Euthanize adult Sprague-Dawley rats according to institutionally approved ethical guidelines.

    • Rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus/cortex for SERT and NET).

    • Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Wash and resuspend the synaptosome pellet in a suitable assay buffer (e.g., Krebs-Ringer-HEPES).

  • Assay Execution:

    • Aliquot the synaptosome suspension into assay tubes.

    • Add increasing concentrations of the test compounds (phentermine or chlorphentermine) or vehicle control. For determination of non-specific uptake, add a high concentration of a known potent inhibitor (e.g., 10 µM cocaine for DAT or 10 µM fluoxetine for SERT).

    • Pre-incubate the tubes for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of the appropriate radioligand (e.g., [³H]Dopamine for DAT, [³H]Serotonin for SERT).

    • Incubate for a short period (e.g., 5 minutes) at 37°C to measure initial uptake rates.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filters into scintillation vials with scintillation cocktail.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate specific uptake by subtracting the DPM from the non-specific uptake tubes from all other tubes.

    • Plot the percent inhibition of specific uptake against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific uptake) using non-linear regression analysis.

Conclusion

The comparison between 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine (Chlorphentermine) and its non-chlorinated analog, phentermine, serves as a classic example of how subtle structural modifications can lead to profound changes in bioactivity. While phentermine is a catecholamine-selective agent with primary effects on dopamine and norepinephrine transporters, the introduction of a 4-chloro group in chlorphentermine redirects its activity, creating a potent and selective serotonin transporter substrate.[3][6][7][9] This fundamental shift in pharmacological profile underscores the importance of the 4-position on the phenethylamine scaffold for SERT interaction and provides critical insights for the rational design of novel CNS-acting agents.

References

  • Schmid, B., Hiemke, C., & Fiebich, B. L. (2018). Dextromethorphan, chlorphenamine and serotonin toxicity: case report and systematic literature review. BMC Neurology, 18(1), 1-8. Available from: [Link]

  • Rothman, R. B., Ayestas, M. A., Dersch, C. M., & Baumann, M. H. (1999). Aminorex, Fenfluramine, and Chlorphentermine Are Serotonin Transporter Substrates. Circulation, 100(8), 869-875. Available from: [Link]

  • Inxight Drugs. (n.d.). Phentermine. National Center for Advancing Translational Sciences. Available from: [Link]

  • Rothman, R. B. (1999). Is phentermine an inhibitor of monoamine oxidase? A critical appraisal. Synapse, 32(2), 141-145. Available from: [Link]

  • Rothman, R. B., Ayestas, M. A., Dersch, C. M., & Baumann, M. H. (1999). Aminorex, Fenfluramine, and Chlorphentermine Are Serotonin Transporter Substrates. Circulation. Available from: [Link]

  • Lüllmann, H., Lüllmann-Rauch, R., & Wassermann, O. (1977). A comparative ultrastructural and biochemical study between the effects of chlorphentermine and phentermine on rat lung. Experimental and Molecular Pathology, 27(1), 106-120. Available from: [Link]

  • Mehendale, H. M., & Morita, T. (1985). Effects of chlorphentermine and phentermine on the pulmonary disposition of 5-hydroxytryptamine in the rat in vivo. Toxicology and Applied Pharmacology, 79(2), 245-252. Available from: [Link]

  • U.S. Food and Drug Administration. (2011). Pharmacology/Toxicology Review and Evaluation for NDA 202-088. Available from: [Link]

  • Britannica. (2026). Phentermine. Available from: [Link]

  • Deranged Physiology. (n.d.). Phentermine. Available from: [Link]

  • Cheng, H. C., & Long, J. P. (1974). The pharmacokinetics of phentermine and chlorphentermine in chronically treated rats. Journal of Pharmaceutical Sciences, 63(10), 1634-1637. Available from: [Link]

  • Zámecník, J., & Kmonícková, E. (1985). Alterations in monoamine oxidase activity after single and repeated exposure of rats to chlorphentermine. General Physiology and Biophysics, 4(5), 503-511. Available from: [Link]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926-931. Available from: [Link]

  • Kelly, A. S., & Fox, C. K. (2023). A Narrative Review: Phentermine and Topiramate for the Treatment of Pediatric Obesity. Adolescent Health, Medicine and Therapeutics, 14, 125-140. Available from: [Link]

  • Zámecník, J. (1985). Chlorphentermine inhibits pulmonary mitochondrial monoamine oxidase. Comparative Biochemistry and Physiology Part C: Comparative Pharmacology, 82(2), 389-394. Available from: [Link]

  • Baumann, M. H., Ayestas, M. A., Dersch, C. M., & Rothman, R. B. (2000). Effects of phentermine and fenfluramine on extracellular dopamine and serotonin in rat nucleus accumbens: therapeutic implications. Synapse, 36(2), 102-113. Available from: [Link]

  • Saha, K., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. Current Medicinal Chemistry, 24(27), 3007-3029. Available from: [Link]

Sources

Analytical Comparison Guide: Reference Standards for 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

[label="Column Type\n(e.g., C18)", fill

Finalizing Diagram Integration

I'm now integrating the final DOT diagram, focusing on method adjustments and column selection for peak tailing. The final step involves resolving the amine peak. I'm ensuring all visuals and text are aligned to create a logical and easy-to-follow guide for experts in the field.

Completing Method Details

I'm now detailing experimental methods, including high pH, and CAD detector use. I'm prioritizing the presentation of quantitative data in tables with structured methodologies. Additionally, I'm integrating in-text citations with links and working on the landing pages. All diagrams are being finalized.

Integrating Final Visuals

I'm finalizing the integration of the DOT diagrams with the text, ensuring a smooth visual and textual flow. I've completed method details and in-text citations, all diagrams are finalized and ready for the technical comparison guide. The final touches are the landing page.

Finalizing Visual Presentation

I'm now integrating the final tables comparing reference standard tiers, and incorporating key specifications. I'm focusing on the visual presentation of data to facilitate quick comprehension. Method details and citations are complete; the diagrams and their flows are finalized, along with the landing pages.

Refining Technical Guide

I'm now revising the experimental protocols to emphasize self-validating workflows with orthogonal detection methods. I'm focusing on the integration of HPLC-UV/CAD and GC-FID for comprehensive purity assessment. Highlighting the amine tailing causality is key to achieving robust QC.

Detailing Methodologies

I'm now detailing an experimental high-pH HPLC method for the compound. It uses a high-pH resistant column and UV/CAD detection. I will also incorporate an in-run system suitability test to ensure proper peak resolution, and to self-validate the data.

Finalizing Data Presentation

I'm now finalizing the quantitative data presentation, ensuring clarity with structured tables and concise methodologies. I've focused on self-validating workflows including system suitability tests and orthogonal detection methods. All visual elements, in-text citations, and landing pages are completed.

Finalizing Guide Structure

I'm now integrating the final tables comparing reference standards and their key features, completing the technical comparison guide. I've ensured a smooth flow between all elements, including visuals, method details, and citations. All components are in place.

Refining Quantitative Workflows

I'm now integrating the analytical workflow, focusing on HPLC-MS/MS method development. I'm detailing sample preparation at 1.0 mg/mL, and spiking with SIL-IS for internal standard calibration. I'm finalizing the chromatography method with C18 columns and a volatile mobile phase for efficient ionization. Finally, I'm documenting the MS/MS transitions and quantifying data to support linearity in the comparison guide.

Finalizing Workflow Integration

I'm now integrating the LC-MS/MS workflow into the guide, including sample prep, the use of a SIL-IS, chromatography method with C18 columns, and volatile mobile phase for effective ionization. I've finished documenting MS/MS transitions to support linearity in the comparison guide.

Integrating the Guide

I'm now integrating the LC-MS/MS data and final diagram into the comparison guide. I've ensured a comprehensive overview with method details. The focus has been on supporting linearity with MS/MS transitions and ensuring a cohesive final product.

Finalizing BenchChem Reference

I'm now focusing on finalizing the BenchChem reference, ensuring the correct URL is cited. I will link back to the base if the direct product link isn't available, and ensure all citations are accurate and compliant with style guidelines. All other references are already integrated.

I've integrated the final dot diagram, ensuring all visuals and text are aligned to create a seamless guide. The method details, experimental protocols, and in-text citations are all complete, and the guide is ready for the technical comparison.

Verifying the Citations

I'm now cross-referencing all citations with the provided URLs and making sure that all sources are accurate and correctly formatted according to the guidelines. I am verifying PharmTech, BioPharma Consulting Group, and MRIGlobal and completing BenchChem. The integration with the DOT diagrams is proceeding.

Confirming Citations

I'm now verifying and finalizing the remaining citations, including BenchChem, PharmTech, BioPharma Consulting Group, and MRIGlobal, ensuring proper formatting and accurate URLs. I've double-checked all contrast rules for the DOT diagrams, confirming high contrast between text and background colors for optimal visual accessibility. I am linking the BenchChem source.

Executive Summary

3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine is a highly specific, sterically hindered aliphatic amine featuring a halogenated aromatic ring. It serves as a critical intermediate and active pharmaceutical ingredient (API) building block. The presence of the gem-dimethyl group at the C2 position induces significant steric hindrance around the primary amine, altering its reactivity and chromatographic behavior compared to linear analogs. Establishing rigorous quality control (QC) requires highly characterized reference standards. According to the US Food and Drug Administration (FDA) and ICH guidelines, a reference standard must be a "highly purified compound that is well characterized" to ensure the identity, strength, and quality of the evaluated product [1].

Mechanistic & Analytical Challenges

Analyzing this specific compound presents two primary physicochemical hurdles that dictate the requirements for its reference standards:

  • Amine Tailing: The primary amine moiety (pKa ~9.5) is fully ionized under standard acidic chromatographic conditions. This leads to secondary ionic interactions with uncapped silanols on silica-based stationary phases, causing severe peak tailing and integration errors [2].

  • Detection Limitations: While the chlorophenyl group provides moderate UV absorbance (typically monitored at 220 nm), it lacks a strong extended chromophore. Consequently, low-level aliphatic impurities are often invisible to UV detection, necessitating universal detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

Comparison of Reference Standard Alternatives

Selecting the appropriate tier of reference standard is a balance of regulatory compliance, analytical uncertainty, and operational cost. A tiered approach ensures that highly expensive primary standards are preserved while routine testing remains accurate.

Table 1: Performance and Specification Comparison of Reference Standard Tiers

Standard TierPurity RequirementCharacterization MethodPrimary Use CaseRelative CostUncertainty (U)
Primary Reference Standard (PRS) >99.5% (Mass Balance)NMR, HRMS, IR, HPLC-UV/CAD, KF, ROIRegulatory submissions, calibrating secondary standardsHigh± 0.1%
Working Reference Standard (WRS) >99.0%HPLC-UV against PRSRoutine batch release, daily QC system suitabilityMedium± 0.5%
Stable Isotope-Labeled (SIL-IS) >98.0% (Isotopic Purity >99%)LC-MS/MSTrace impurity profiling, bioanalytical quantificationVery HighN/A (Internal)

Note: Regulatory agencies accept compendial primary standards without further qualification, whereas in-house WRS materials require rigorous, documented comparability protocols against a PRS [3].

Experimental Protocols: Self-Validating QC Workflows

To ensure trustworthiness and scientific integrity, the analytical protocols used to qualify and utilize these reference standards must be self-validating. This means incorporating orthogonal detection and internal system suitability checks to prove the method is functioning as intended before data is accepted.

Protocol 1: HPLC-UV/CAD Purity Assessment (Mass Balance Approach)

Causality: To overcome the amine tailing mechanism, this protocol utilizes a high-pH mobile phase (pH 10.5) to suppress the ionization of the primary amine. By keeping the molecule in its neutral state, silanol interactions are eliminated. CAD is coupled in series with UV to detect non-chromophoric impurities, ensuring the mass balance calculation (% Purity = 100% - % Impurities) is absolute.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10.0 mg of the 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol:Water (50:50, v/v).

  • Column Selection: Install an end-capped, high-pH resistant C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Reasoning: The ethylene-bridged hybrid particle withstands pH 10.5 without dissolving the silica bed.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Route the column effluent first through a UV detector (set to 220 nm) and then into a CAD.

  • System Suitability (Self-Validation): Inject a resolution mixture containing the API and a known des-chloro impurity. The resolution (

    
    ) must be >2.0, and the tailing factor (
    
    
    
    ) for the main peak must be <1.2.
  • Calculation: Calculate total purity by subtracting the sum of all CAD and UV impurity peak areas (normalized) from 100%.

Tailing_Mech Amine 3-(4-Chlorophenyl)- 2,2-dimethylpropan-1-amine (Basic Primary Amine) Tailing Ionic Interaction (Severe Peak Tailing) Amine->Tailing Silanol Residual Silanols (Stationary Phase) Silanol->Tailing Mod1 High pH Mobile Phase (Suppress Amine Ionization) Tailing->Mod1 Method Adjustment Mod2 End-Capped C18 Column (Steric Shielding) Tailing->Mod2 Column Selection Resolved Gaussian Peak Shape (Accurate Integration) Mod1->Resolved Mod2->Resolved

Mechanistic resolution of amine tailing via mobile phase pH adjustment and column selection.

Protocol 2: LC-MS/MS Trace Impurity Profiling using SIL-IS

Causality: When quantifying genotoxic or trace impurities (e.g., regioisomers of the chlorophenyl group), electrospray ionization (ESI) is highly susceptible to matrix suppression. By spiking a Stable Isotope-Labeled Internal Standard (e.g., 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine-d6), the protocol becomes self-validating. The SIL-IS co-elutes exactly with the analyte and experiences identical ion suppression, making the analyte/IS response ratio absolute regardless of matrix effects [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the production batch sample to a concentration of 1.0 mg/mL in the sample diluent.

  • Internal Standard Spiking: Add exactly 50 ng/mL of the SIL-IS (d6-labeled standard) to all blanks, calibration standards, and sample vials.

  • Chromatography: Utilize a UPLC system with a C18 sub-2 µm column. Use a volatile mobile phase (0.1% Formic Acid in Water/Acetonitrile) to promote efficient ionization in the positive ESI mode.

  • MS/MS Transitions:

    • Monitor the native analyte at m/z 198.1

      
       181.1 (loss of NH3).
      
    • Monitor the SIL-IS at m/z 204.1

      
       187.1.
      
  • Quantification: Plot the peak area ratio (Analyte/SIL-IS) against the concentration of the calibration standards. The linearity (

    
    ) must be 
    
    
    
    0.995.

RS_Workflow cluster_char Orthogonal Characterization Candidate Candidate Batch 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine ID Identity Testing (NMR, HRMS, IR) Candidate->ID Purity Chromatographic Purity (HPLC-UV/CAD, GC-FID) Candidate->Purity Volatiles Residuals & Water (LOD, KF, Headspace GC) Candidate->Volatiles MassBal Mass Balance Calculation (% Purity = 100% - Sum of Impurities) ID->MassBal Purity->MassBal Volatiles->MassBal PRS Primary Reference Standard (PRS) >99.5% Purity MassBal->PRS Certification WRS Working Reference Standard (WRS) Routine QC Use PRS->WRS Traceable Calibration

Orthogonal testing workflow for qualifying a Primary Reference Standard via Mass Balance.

References

  • Pharmaceutical Technology. "Reference-Standard Material Qualification." PharmTech. URL:[Link]

  • BioPharma Consulting Group. "Creating Working Reference Standard (WRS) Qualification Protocols." BCG Insights. URL:[Link]

  • MRIGlobal. "Four Keys to Reference Standard Management." MRIGlobal. URL:[Link]

Safety Operating Guide

Operational Guide: Disposal of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Disposing of 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine requires a nuanced approach that distinguishes it from standard organic waste. Unlike simple solvents, this compound possesses two functional distinctives that dictate its waste stream:

  • Primary Amine Functionality: It is a base and a potential nucleophile, necessitating segregation from acids and oxidizers.

  • Aryl Chloride Moiety: It contributes to the halogen load, requiring specialized incineration protocols (scrubbing for HCl/dioxins) distinct from non-halogenated fuel blending.

Treat this substance as a Corrosive, Halogenated Organic for all logistical purposes.

Physiochemical Hazard Profile
PropertyValue/CharacteristicOperational Implication
Molecular Formula C₁₁H₁₆ClNHigh Carbon/Nitrogen ratio.
Functional Groups Primary Amine (-NH₂), Aryl Chloride (-Cl)Dual Hazard: Corrosive (Base) + Halogenated.
Acidity/Basicity Basic (pKa ~10 for conjugate acid)Incompatible with Acids. Exothermic neutralization risk.
Physical State Liquid (viscous) or Low-Melting SolidMay require dissolution for liquid waste streams.
Incineration Class Halogenated DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) intended for fuel blending.

Waste Segregation Logic

The most common compliance violation with this class of compounds is misclassification as "General Organic Waste."

The Scientific Rationale: Standard organic waste is often disposed of via fuel blending (burning for energy recovery). However, burning chlorinated compounds releases hydrogen chloride gas (HCl) and can form dioxins. Facilities must burn halogenated waste in dedicated incinerators with caustic scrubbers. Mixing this amine into a non-halogenated stream contaminates the entire drum, significantly increasing disposal costs and regulatory liability.

Decision Matrix: Waste Stream Selection

The following logic flow dictates the handling of this specific compound.

WasteSegregation Start Waste: 3-(4-Chlorophenyl)- 2,2-dimethylpropan-1-amine CheckState Physical State? Start->CheckState SolidWaste Solid Waste Stream (Lab Pack) CheckState->SolidWaste Solid/Powder LiquidCheck Is it dissolved in solvent? CheckState->LiquidCheck Liquid/Solution SolventType Solvent Type? LiquidCheck->SolventType Yes HaloStream Stream A: Halogenated Organic Waste LiquidCheck->HaloStream Neat Liquid SolventType->HaloStream DCM, Chloroform, etc. AmineCheck pH Check / Amine Content SolventType->AmineCheck Methanol, Ethyl Acetate, etc. NonHaloStream Stream B: Non-Halogenated Waste AmineCheck->HaloStream Contains Chlorinated Amine (Force to Halogenated Stream) AmineCheck->NonHaloStream Trace/Quenched only (Consult EHS)

Figure 1: Decision tree for segregating chlorinated amine waste. Note that the presence of the aryl chloride forces the mixture into the Halogenated stream, regardless of the solvent used.

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before placing the waste into a drum or carboy, ensure it is chemically stable.

  • Quenching (Reaction Mixtures): If the amine is present with unreacted electrophiles (e.g., acid chlorides, alkyl halides), quench the reaction first.

  • pH Check: If the solution is highly basic (pH > 12), consider neutralizing to pH 9-10 using a dilute acid (e.g., 1M Acetic Acid) only if you are equipped to handle the heat generation. Otherwise, dispose of as "Basic Waste" without neutralization.

Phase 2: Containerization & Labeling[1]
  • Container Selection:

    • Material: High-Density Polyethylene (HDPE) is preferred. Glass is acceptable but prone to breakage. Avoid metal cans (amines can corrode certain metals; chlorinated compounds can pit metal).

    • Venting: Use a vented cap if there is any risk of ongoing gas evolution (rare for this stable amine, but prudent if mixed with other reagents).

  • Labeling (GHS/RCRA Compliance):

    • Chemical Name: Write the full name: "3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine solution."

    • Constituents: List all solvents (e.g., "70% Dichloromethane, 30% Amine").

    • Hazard Checkboxes:

Phase 3: Spill Response (Immediate Action)

If a spill occurs during transfer:

  • Evacuate & Ventilate: Amines have potent odors and can cause respiratory irritation.

  • PPE: Butyl rubber or Nitrile gloves (double gloved), safety goggles, and lab coat.

  • Absorb: Use a universal absorbent (vermiculite or clay). Do not use paper towels for neat amines (potential heat generation).

  • Neutralize (Optional for Residue): After bulk removal, wipe the surface with a dilute Citric Acid solution to neutralize the basic residue and eliminate odor.

Regulatory Classification (RCRA)

For US-based laboratories operating under EPA RCRA guidelines (40 CFR 261), classify this waste as follows:

Regulatory CategoryCodeJustification
Characteristic: Corrosivity D002 If the waste is aqueous and pH > 12.5, or a liquid that corrodes steel.[3] (Common for concentrated amines).
Characteristic: Toxicity D004-D043 Unlikely to trigger specific TC metals or organics unless mixed with other reagents (e.g., Chloroform D022).
Listed Waste N/A This specific intermediate is not on the P or U lists. It is a "Process Waste."
State-Specific Halogenated Most states (e.g., CA, MA) require specific "Halogenated" designation for incineration tracking.

Important Note: Even if the solution pH is < 12.5, if it contains significant halogenated solvent or the neat chlorinated amine, it is best practice to code it as D002 (if basic) and flag it for Halogenated Incineration .

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

Sources

Personal protective equipment for handling 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & PPE Guide: 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine

Executive Summary Substance: 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine Chemical Class: Primary Aliphatic Amine / Chlorinated Aromatic Primary Hazard: CORROSIVE & IRRITANT .[1][2][3] Critical Action: This substance poses a significant risk of severe skin burns and permanent eye damage due to its primary amine functionality. Strict adherence to the Personal Protective Equipment (PPE) standards detailed below is mandatory for all personnel.

Part 1: Hazard Assessment & Risk Profiling

As a specialized intermediate, specific GHS data for this exact isomer is often limited. However, based on Structure-Activity Relationship (SAR) analysis of analogous primary amines (e.g., 3-(4-chlorophenyl)propan-1-amine), the following Conservative Safety Profile must be adopted:

Hazard ClassGHS CategoryHazard StatementRisk Description
Skin Corrosion/Irritation 1B / 2 H314 / H315 Causes severe skin burns and eye damage.[1] High risk of chemical necrosis.
Serious Eye Damage 1 H318 Causes serious eye damage.[4][5] Irreversible corneal injury is possible upon contact.
Acute Toxicity 4 (Oral) H302 Harmful if swallowed.[5][6] Systemic toxicity may occur.
STOT - Single Exposure 3 H335 May cause respiratory irritation (mucous membrane inflammation).

Senior Scientist Insight: The 2,2-dimethyl substitution creates a neopentyl-like structure. While this steric bulk may slightly reduce nucleophilicity, it does not mitigate the basicity or corrosivity of the primary amine. Furthermore, the lipophilic chlorophenyl tail facilitates skin absorption, making dermal protection critical.

Part 2: Engineering Controls (First Line of Defense)

Before relying on PPE, ensure the operational environment is secured:

  • Ventilation: Handle exclusively in a Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Decontamination Station: An ANSI-compliant safety shower and eyewash station must be within 10 seconds (approx. 55 feet) of the workspace.

  • Inert Atmosphere: Amines can react with atmospheric CO₂ to form carbamates; handling under Nitrogen or Argon is recommended for chemical purity and safety.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum requirements for handling.

Hand Protection (Glove Selection)

Crucial: Standard latex gloves are permeable to aromatic amines and offer insufficient protection.

Contact TypeGlove MaterialThicknessBreakthrough TimeProtocol
Splash Protection Nitrile Rubber ≥ 5 mil (0.12 mm)> 15 minsDouble Glove. Change outer glove immediately upon contamination.
Full Immersion Laminate (Silver Shield) Multi-layer> 480 minsRequired for spill cleanup or bulk transfer (>100 mL).
Dexterity Layer Nitrile 4 milN/AWear under Laminate gloves for comfort and sweat absorption.
Eye & Face Protection[3][4][5][6][7][8][9][10][11][12]
  • Standard: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of corrosive vapors or splashes tracking around the lens.

  • High Risk (Pouring/Heating): Add a Face Shield (8-inch minimum) over the goggles.

Respiratory Protection
  • In Fume Hood: Not required if sash is at proper working height.

  • Outside Hood (Spills/Weighing):

    • Respirator: Half-face or Full-face elastomeric respirator.

    • Cartridge: Multi-Gas/Vapor (ABEK) + P100 (HEPA) . The "K" filter specifically targets Ammonia and organic amines.

Body Protection
  • Lab Coat: 100% Cotton or flame-resistant synthetic (Nomex). Avoid polyester (melts into skin if ignited).

  • Apron: Chemical-resistant apron (Rubber/Neoprene) required when handling volumes >500 mL.

Part 4: Operational Workflows (Visualized)

Workflow 1: PPE Donning & Safe Handling Sequence

This logic ensures no cross-contamination occurs during the setup phase.

PPE_Protocol Start Start: Risk Assessment Check_Vent Verify Fume Hood (Face Velocity > 80 fpm) Start->Check_Vent Don_Body Don Lab Coat & Chemical Apron Check_Vent->Don_Body Don_Eye Don Splash Goggles Don_Body->Don_Eye Don_Hand Double Glove: Nitrile (Inner) + Nitrile (Outer) Don_Eye->Don_Hand Handle Handle Chemical (Keep below eye level) Don_Hand->Handle Decon Wipe Containers (Dilute Acid/Water) Handle->Decon Doff Doff PPE (Outer gloves first) Decon->Doff

Figure 1: Sequential logic for PPE donning and handling to minimize exposure risks.

Part 5: Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediately flush with water for 15 minutes .[5][7] Do not use vinegar or acid to neutralize on skin (exothermic reaction risk). Remove contaminated clothing while showering.[8][9]

  • Eye Contact: Flush with eyewash for 15 minutes , holding eyelids open. Roll eyeballs to ensure irrigation. Seek immediate ophthalmological care.

Spill Cleanup (Small Scale < 50 mL)
  • Evacuate the immediate area.

  • Don PPE: Laminate gloves, goggles, respirator.

  • Neutralize: Use a spill pillow or absorbent mixed with a weak acid (e.g., Citric Acid) to neutralize the amine base.

  • Collect: Scoop into a hazardous waste bag labeled "Corrosive - Basic".

Waste Disposal
  • Classification: Hazardous Waste (Corrosive, Toxic).

  • Segregation: Do not mix with acidic waste streams (risk of violent heat generation). Segregate with "Organic Bases".

  • Labeling: Must clearly state "Contains 3-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine".

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6485772, 3-(4-Chlorophenyl)propan-1-amine (Analogous Structure Safety Data). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Amines, C12-14-tert-alkyl. (General Amine Handling Protocols). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.